Product packaging for Lingdolinurad(Cat. No.:CAS No. 2088176-96-7)

Lingdolinurad

Cat. No.: B12391523
CAS No.: 2088176-96-7
M. Wt: 370.2 g/mol
InChI Key: RQGCKMOCOOAGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lingdolinurad is a useful research compound. Its molecular formula is C17H12BrN3O2 and its molecular weight is 370.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12BrN3O2 B12391523 Lingdolinurad CAS No. 2088176-96-7

Properties

CAS No.

2088176-96-7

Molecular Formula

C17H12BrN3O2

Molecular Weight

370.2 g/mol

IUPAC Name

3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile

InChI

InChI=1S/C17H12BrN3O2/c1-2-13-15(21-6-4-3-5-14(21)20-13)17(23)10-7-11(9-19)16(22)12(18)8-10/h3-8,22H,2H2,1H3

InChI Key

RQGCKMOCOOAGEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=CC2=N1)C(=O)C3=CC(=C(C(=C3)Br)O)C#N

Origin of Product

United States

Foundational & Exploratory

Lingdolinurad's Mechanism of Action on URAT1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lingdolinurad (ABP-671) is a novel, orally administered, selective URAT1 (Urate Transporter 1) inhibitor in late-stage clinical development for the treatment of hyperuricemia in patients with gout. Developed by Atom Therapeutics, this compound has demonstrated significant efficacy in lowering serum uric acid (sUA) levels by potently inhibiting the URAT1 transporter located in the proximal tubules of the kidneys. This inhibition leads to increased urinary excretion of uric acid, thereby addressing the root cause of hyperuricemia in the majority of gout patients. Preclinical and clinical studies have highlighted its potent inhibitory activity, favorable safety profile, and promising clinical outcomes, positioning it as a potential best-in-class therapeutic option. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and clinical performance of this compound.

Introduction to URAT1 and its Role in Gout

Gout is a metabolic disorder characterized by hyperuricemia, the accumulation of uric acid in the blood, which can lead to the deposition of monosodium urate crystals in joints and soft tissues, causing painful inflammatory arthritis.[1] The kidneys play a crucial role in maintaining uric acid homeostasis, with the majority of filtered urate being reabsorbed in the proximal tubules.[2][3] URAT1, encoded by the SLC22A12 gene, is a key transporter protein situated on the apical membrane of renal proximal tubular cells responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2][4] In many individuals with gout, an underexcretion of uric acid due to the overactivity of transporters like URAT1 is the primary cause of hyperuricemia. Therefore, inhibiting URAT1 is a primary therapeutic strategy for increasing uricosuria and lowering sUA levels.

Molecular Mechanism of this compound Action on URAT1

This compound exerts its therapeutic effect by directly binding to and inhibiting the function of the URAT1 transporter.

Potent and Selective Inhibition of URAT1

In vitro studies have demonstrated that this compound is a potent inhibitor of URAT1. A key study utilizing a humanized rat URAT1 construct (URAT1EM) reported a half-maximal inhibitory concentration (IC50) for this compound, providing a quantitative measure of its potency.

CompoundIC50 (nM) on URAT1EM
This compound 70
Benzbromarone425
Verinurad150

Data sourced from JACS Au, 2025.

Structural Basis of URAT1 Inhibition

Recent advancements in structural biology have elucidated the precise mechanism by which this compound interacts with URAT1. Cryo-electron microscopy (cryo-EM) studies of a humanized rat URAT1 in complex with this compound have revealed that the inhibitor binds within the central cavity of the transporter.[5] This binding event locks URAT1 in an inward-facing conformation, thereby preventing the translocation of uric acid across the cell membrane.[5]

The following diagram illustrates the binding of this compound to the central cavity of the URAT1 transporter, leading to the inhibition of uric acid reabsorption.

cluster_0 Renal Proximal Tubule Cell cluster_1 URAT1 Transporter Lumen (Urine) Lumen (Urine) Cell Interior Cell Interior URAT1 URAT1 Uric Acid Uric Acid Uric Acid->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: this compound competitively inhibits uric acid reabsorption by binding to the URAT1 transporter.

Experimental Protocols

In Vitro URAT1 Inhibition Assay (Urate Transport Assay)

The potency of this compound against URAT1 was determined using a cell-based urate transport assay. The general protocol is as follows:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human URAT1 transporter. A control group is transfected with an empty vector.

  • Compound Incubation: The transfected cells are incubated with varying concentrations of this compound or other URAT1 inhibitors for a specified period.

  • Urate Uptake: A solution containing radiolabeled uric acid (e.g., 14C-uric acid) is added to the cells, and uptake is allowed to proceed for a defined time.

  • Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular uric acid and then lysed. The intracellular radioactivity is measured using a scintillation counter to quantify the amount of transported uric acid.

  • Data Analysis: The inhibition of urate uptake at each concentration of lingdolinurart is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow of the in vitro URAT1 inhibition assay.

A HEK293 cells transfected with URAT1 plasmid B Incubate with varying concentrations of this compound A->B C Add radiolabeled uric acid B->C D Measure intracellular radioactivity C->D E Calculate % inhibition and determine IC50 D->E

Caption: Workflow of the in vitro URAT1 inhibition assay.

Clinical Efficacy and Safety

This compound has undergone extensive clinical evaluation, demonstrating robust efficacy in lowering sUA levels and a favorable safety profile in patients with chronic gout.

Phase 2b/3 Clinical Trial (NCT05818085)

A global, multicenter, randomized, double-blind, placebo- and allopurinol-controlled Phase 2b/3 study evaluated the efficacy and safety of this compound in patients with chronic gout.[2][6]

Key Efficacy Endpoints:

  • Serum Uric Acid (sUA) Reduction: this compound demonstrated statistically significant and clinically meaningful reductions in sUA levels. A higher proportion of patients treated with this compound achieved target sUA levels of < 6 mg/dL, < 5 mg/dL, and < 4 mg/dL compared to the allopurinol group.[2][6]

  • Reduction in Gout Flares: Treatment with this compound resulted in a significant reduction in the relative risk of acute gout attacks.[2][6] A maximum risk reduction of 42% was observed within the 15-28 week period compared to both allopurinol and placebo groups.[2][6]

  • Tophus Resolution: this compound showed remarkable efficacy in dissolving tophi, with a 91% response rate for tophus diameter reduction by week 28.[2][6]

Summary of Key Clinical Outcomes from Phase 2b/3 Trial:

Efficacy ParameterResult
Primary Endpoint Met: Significant lowering of serum uric acid (sUA) levels.[2][6]
Superiority to Allopurinol Demonstrated a therapeutic advantage over allopurinol in reaching stringent sUA targets.[2][6]
Gout Flare Reduction Up to 42% maximum risk reduction in acute gout attacks.[2][6]
Tophus Diameter Reduction 91% response rate at 28 weeks.[2][6]
Phase 2a Clinical Trial

A Phase 2a dose-escalating study in patients with chronic gout, including those with mild to moderate renal impairment, showed a dose-dependent reduction in sUA.[4] Doses ranging from 2 mg to 12 mg once daily reduced sUA levels below the therapeutic target of 6 mg/dL in all patients.[4] Notably, 85.7% of subjects achieved an sUA level of < 5 mg/dL even at the lowest dose of 1 mg.[4]

Safety and Tolerability

Across clinical trials, this compound has been generally safe and well-tolerated.[4][6] Importantly, no cardiovascular risks or liver toxicity have been reported, addressing key limitations of some existing gout therapies.[6] The overall adverse events in the recommended Phase 3 clinical dose group were comparable to those in the placebo group.[6]

Signaling Pathway Context: Urate Reabsorption in the Renal Proximal Tubule

This compound's mechanism of action is best understood within the broader context of urate handling in the kidneys. The following diagram illustrates the key transporters involved in urate reabsorption and secretion in a renal proximal tubule cell.

Renal Proximal Tubule Urate Transport cluster_0 Tubular Lumen (Urine) cluster_1 Proximal Tubule Cell cluster_2 Bloodstream Urate_ Urate URAT1 {URAT1 | (SLC22A12)} Urate_->URAT1 Reabsorption GLUT9 {GLUT9 | (SLC2A9)} URAT1->GLUT9 Intracellular Transport Urate__ Urate GLUT9->Urate__ Transport to Blood This compound This compound This compound->URAT1 Inhibition

Caption: this compound blocks the initial step of urate reabsorption in the renal proximal tubule.

Conclusion

This compound is a potent and selective URAT1 inhibitor with a well-defined mechanism of action at the molecular level. By binding to the central cavity of the URAT1 transporter and locking it in an inactive conformation, this compound effectively blocks the reabsorption of uric acid in the kidneys. This leads to a significant reduction in serum uric acid levels, as demonstrated in robust clinical trials. The compelling efficacy data, coupled with a favorable safety profile, suggest that this compound has the potential to be a valuable therapeutic option for the management of hyperuricemia and chronic gout. Further data from ongoing and future clinical studies will continue to delineate its role in the treatment landscape.

References

A Technical Guide to Novel URAT1 Inhibitors for Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout and is associated with other comorbidities such as chronic kidney disease and cardiovascular conditions.[1][2] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the regulation of sUA.[1][3][4] Located in the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[3][5][6] Consequently, inhibiting URAT1 activity presents a highly effective therapeutic strategy for reducing sUA levels by promoting uric acid excretion.[3][6][7][8] This technical guide provides an in-depth overview of the core aspects of novel URAT1 inhibitors, including their mechanism of action, preclinical and clinical data, and the experimental protocols used in their evaluation.

Mechanism of Action of URAT1 Inhibitors

URAT1 functions as an organic anion exchanger, facilitating the reabsorption of urate from the renal tubules in exchange for intracellular organic anions like lactate.[7] URAT1 inhibitors act by competitively binding to the transporter, thereby blocking the passage of uric acid.[3][7] This inhibition leads to a decrease in renal urate reabsorption and a subsequent increase in its urinary excretion, ultimately lowering sUA concentrations.[3] Several amino acid residues within the URAT1 transporter, including Cys-32, Ser-35, Phe-365, and Ile-481, have been identified as crucial for the high-affinity binding of various inhibitors.[9][10] The interaction of these inhibitors within the central channel of URAT1 sterically hinders the binding and transport of uric acid.[7][9]

Below is a diagram illustrating the mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

URAT1_Mechanism cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid (Urine) Uric Acid (Urine) URAT1 URAT1 Transporter Uric Acid (Urine)->URAT1 Reabsorption Uric Acid (Cell) Uric Acid (Cell) URAT1->Uric Acid (Cell) Uric Acid (Blood) Uric Acid (Blood) Uric Acid (Cell)->Uric Acid (Blood) -> Enters Blood Organic Anion (Cell) Organic Anion (Cell) Organic Anion (Cell)->URAT1 Exchange URAT1_Inhibitor Novel URAT1 Inhibitor URAT1_Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and its inhibition.

Novel URAT1 Inhibitors: A Data-Driven Overview

Several novel URAT1 inhibitors are in various stages of development, demonstrating significant potential in lowering sUA. The following tables summarize key quantitative data for some of these promising compounds.

Table 1: In Vitro Potency of Novel URAT1 Inhibitors
CompoundIC50 (µM) vs. Human URAT1Reference CompoundIC50 (µM)
Verinurad (RDEA3170)0.025Benzbromarone0.84
CDER1672.08Probenecid31.12
Compound 1h0.035Lesinurad7.18
Compound 1q0.23Benzbromarone0.28
Febuxostat36.1Benzbromarone14.3
Compound 2910.8--
Eicosapentaenoic acid (EPA)6.0--
α-Linolenic acid (ALA)14.2--
Docosahexaenoic acid (DHA)15.2--
Osthol78.8Probenecid42
Tigogenin~40% inhibition at 100 µM--
Fisetin12.77--
Baicalein26.71--
Acacetin57.30--
NP02333518.46Benzbromarone6.878

Data compiled from multiple sources.[1][9][10][11][12][13][14]

Table 2: Efficacy of Novel URAT1 Inhibitors in Clinical Trials
CompoundPhaseDosesUA ReductionComparatorsUA Reduction (Comparator)
AR882 (Pozdeutinurad)Phase 275 mg once daily50% reduction at 3 monthsAllopurinol35% reduction
VerinuradPhase 25 mgSignificant reductionPlacebo-2.4%
VerinuradPhase 210 mg-51.7%Placebo-2.4%
VerinuradPhase 212.5 mg-55.8%Placebo-2.4%
DotinuradPhase 3Not specifiedNon-inferiorFebuxostatNot specified
DotinuradPhase 3Not specifiedNon-inferiorBenzbromaroneNot specified
LesinuradPhase 3200 mg (in combination with XOI)Greater than placeboPlacebo (with XOI)-

Data compiled from multiple sources.[8][9][15][16][17][18]

Experimental Protocols

The discovery and development of novel URAT1 inhibitors rely on a series of well-defined experimental protocols, from initial in vitro screening to in vivo efficacy studies.

In Vitro URAT1 Inhibition Assay

This assay is fundamental for identifying and characterizing the potency of new chemical entities.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express the human URAT1 transporter are commonly used.[1][13] A control cell line (e.g., transfected with an empty vector) is used to determine non-specific uptake.[9]

  • Probe Substrate: Radiolabeled [14C]-uric acid is a standard probe substrate for measuring URAT1 activity.[1][10] Fluorescence-based assays using substrates like 6-carboxyfluorescein have also been developed.[1][13]

  • Assay Procedure:

    • Cells are seeded in multi-well plates and grown to confluence.

    • The cells are washed and pre-incubated with a buffer solution.

    • The test compound at various concentrations is added to the cells.

    • [14C]-uric acid is then added, and the cells are incubated for a specific period to allow for uptake.

    • The uptake is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for in vitro screening of URAT1 inhibitors.

In_Vitro_Workflow A HEK293 cells expressing URAT1 B Seed cells in multi-well plates A->B C Add test compounds at various concentrations B->C D Add [14C]-uric acid (probe substrate) C->D E Incubate to allow for uptake D->E F Wash cells to stop uptake E->F G Lyse cells and measure intracellular radioactivity F->G H Calculate % inhibition and determine IC50 G->H

Caption: In Vitro URAT1 Inhibitor Screening Workflow.

In Vivo Hyperuricemia Animal Models

Animal models are crucial for evaluating the in vivo efficacy and safety of URAT1 inhibitor candidates.

Objective: To assess the ability of a test compound to lower serum uric acid levels in a hyperuricemic animal model.

Commonly Used Models:

  • Potassium Oxonate-Induced Hyperuricemia: Potassium oxonate is a uricase inhibitor. In rodents, which possess the uricase enzyme that breaks down uric acid, inhibiting this enzyme leads to an accumulation of uric acid, thus inducing hyperuricemia.[2][19][20] This model is often combined with a purine precursor like hypoxanthine or yeast extract to further increase uric acid production.[2][19][20]

  • Uricase Knockout (Uox-/-) Mice: Genetically engineered mice lacking the uricase gene spontaneously develop hyperuricemia, providing a model that more closely mimics the human condition.[21][22]

General Protocol (Potassium Oxonate Model):

  • Animals: Male mice or rats are commonly used.[19]

  • Induction of Hyperuricemia: Animals are administered potassium oxonate (e.g., intraperitoneally or orally) approximately one hour before the administration of a purine source (e.g., hypoxanthine or yeast extract, given orally).

  • Drug Administration: The test compound or vehicle control is administered to the animals (e.g., orally) at a specified time relative to the induction of hyperuricemia.

  • Blood Sampling: Blood samples are collected at various time points after drug administration.

  • sUA Measurement: Serum is separated from the blood, and the concentration of uric acid is determined using a biochemical analyzer or a specific uric acid assay kit.

  • Data Analysis: The percentage reduction in sUA levels in the drug-treated group is compared to the vehicle-treated hyperuricemic group.

The logical relationship in the development of hyperuricemia animal models is depicted below.

Animal_Model_Logic cluster_induction Induction of Hyperuricemia A Potassium Oxonate (Uricase Inhibitor) D Increased Serum Uric Acid (Hyperuricemia) A->D B Purine Precursor (e.g., Hypoxanthine) B->D C Genetic Modification (Uricase Knockout) C->D E Administration of Novel URAT1 Inhibitor D->E F Increased Urinary Uric Acid Excretion E->F G Reduced Serum Uric Acid F->G

Caption: Logic of Hyperuricemia Animal Model Development.

Conclusion

The development of novel, potent, and selective URAT1 inhibitors represents a significant advancement in the management of hyperuricemia and gout.[6][8] Compounds such as verinurad, dotinurad, and pozdeutinurad have demonstrated promising results in preclinical and clinical studies, offering the potential for improved efficacy and safety profiles compared to existing therapies.[6][8][9][15][17] The continued application of robust in vitro screening methods and relevant in vivo animal models will be critical in identifying the next generation of URAT1 inhibitors and bringing much-needed therapeutic options to patients.

References

The Discovery and Development of Lingdolinurad (ABP-671): A Novel URAT1 Inhibitor for the Treatment of Gout

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lingdolinurad (ABP-671) is a potent and selective inhibitor of the urate transporter 1 (URAT1) currently in late-stage clinical development for the treatment of hyperuricemia and gout. Developed by Atom Therapeutics (formerly Atom Bioscience), this novel small molecule has demonstrated significant efficacy in lowering serum uric acid (sUA) levels and a favorable safety profile in clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Gout and the Role of URAT1

Gout is a debilitating form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, a consequence of chronic hyperuricemia (elevated serum uric acid levels). The kidneys play a crucial role in maintaining uric acid homeostasis, with the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, being a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. Inhibition of URAT1 is therefore a primary therapeutic strategy for increasing uric acid excretion and lowering sUA levels.

Discovery of this compound (ABP-671)

The discovery of this compound originated from a screening of natural products. The chemical scaffold of this compound is 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile. While the detailed lead optimization process from a natural product hit to the final clinical candidate has not been extensively published, the development of this compound represents a targeted effort to create a potent and selective URAT1 inhibitor with an improved safety profile over existing uricosuric agents.

Mechanism of Action

This compound is a highly potent and selective inhibitor of the human URAT1 transporter.[1] By binding to URAT1, it blocks the reabsorption of uric acid in the proximal tubules of the kidneys, thereby increasing its excretion in the urine and lowering serum uric acid levels.[2]

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis of this compound's interaction with URAT1. This compound binds within the central cavity of the transporter, locking it in an inward-facing conformation. This prevents the conformational changes necessary for uric acid transport across the cell membrane, effectively inhibiting its function.

dot

cluster_renal_tubule Renal Proximal Tubule Cell cluster_bloodstream Bloodstream URAT1 URAT1 Transporter UricAcid_Cell Uric Acid (reabsorbed) URAT1->UricAcid_Cell UricAcid_Lumen Uric Acid (in filtrate) UricAcid_Lumen->URAT1 Reabsorption sUA Increased Serum Uric Acid UricAcid_Cell->sUA Enters Bloodstream This compound This compound (ABP-671) This compound->URAT1 Inhibition

Mechanism of Action of this compound (ABP-671).

Preclinical Development

In Vitro Studies

The inhibitory activity of this compound on URAT1 was assessed using in vitro cell-based assays.

Experimental Protocol: Uric Acid Uptake Assay in hURAT1-expressing HEK293 Cells

A common method for evaluating URAT1 inhibitors involves the use of human embryonic kidney (HEK293) cells engineered to overexpress the human URAT1 transporter (hURAT1-HEK293).

  • Cell Culture: hURAT1-HEK293 cells are cultured in appropriate media and conditions to ensure stable expression of the transporter.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Uric Acid Uptake: Radiolabeled [¹⁴C]-uric acid is added to the cells, and uptake is allowed to proceed for a defined time.

  • Termination and Lysis: The uptake reaction is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of intracellular [¹⁴C]-uric acid is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of uric acid uptake at each concentration of this compound is calculated, and the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited) is determined.

In Vivo Studies

The efficacy of this compound in lowering serum uric acid was evaluated in various animal models of hyperuricemia and gout.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Rodents

This is a widely used model to induce hyperuricemia in animals that normally have low uric acid levels due to the presence of the uricase enzyme.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.

  • Induction of Hyperuricemia: Animals are administered potassium oxonate, a uricase inhibitor, to prevent the breakdown of uric acid. This is often combined with a purine-rich diet or administration of a uric acid precursor like hypoxanthine to further elevate sUA levels.

  • Drug Administration: this compound is administered orally at various doses to different groups of hyperuricemic animals. A vehicle control group and a positive control group (e.g., treated with benzbromarone) are also included.

  • Sample Collection: Blood samples are collected at specified time points after drug administration.

  • Biochemical Analysis: Serum uric acid levels are measured using standard enzymatic assays.

  • Data Analysis: The percentage reduction in sUA levels in the this compound-treated groups is compared to the vehicle control group.

Pharmacokinetics and Metabolism

Pharmacokinetic (PK) studies in animals have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. A human mass balance study indicated that this compound is primarily excreted in its original form and does not produce metabolites similar to those of benzbromarone, which are associated with severe liver toxicity.[3]

Chemical Synthesis

The synthesis of this compound has been described in Chinese patent CN111410654A, which details the preparation of a key intermediate, 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile. The general synthetic scheme involves the coupling of a substituted imidazo[1,2-a]pyridine moiety with a substituted benzonitrile.

dot

cluster_synthesis General Synthetic Workflow StartMat1 Substituted Imidazo[1,2-a]pyridine Coupling Coupling Reaction StartMat1->Coupling StartMat2 Substituted Benzonitrile StartMat2->Coupling Intermediate Key Intermediate Coupling->Intermediate FinalSteps Final Synthetic Steps Intermediate->FinalSteps This compound This compound (ABP-671) FinalSteps->this compound

General Synthetic Workflow for this compound.

Clinical Development

This compound has progressed through Phase 1, 2, and is currently in Phase 3 clinical trials. These studies have evaluated the safety, tolerability, pharmacokinetics, and efficacy of this compound in healthy volunteers and patients with gout and hyperuricemia.

Phase 1 Studies

Phase 1 trials in healthy volunteers established the initial safety and pharmacokinetic profile of this compound. A study in patients with chronic kidney disease (CKD) showed that plasma exposure (AUC) and Cmax of this compound were increased in patients with moderate CKD compared to those with normal kidney function.[4] However, the study concluded that no dose adjustment was necessary for patients with mild to moderate CKD when treated with a 2 mg daily dose.[4]

Phase 2a Studies

Phase 2a dose-escalation studies were conducted to evaluate the efficacy and safety of multiple ascending doses of this compound. In a study involving patients with hyperuricemia or gout, this compound demonstrated a dose-dependent reduction in sUA levels.[5] A similar study in China in patients with mild-to-moderate kidney abnormalities also showed a significant dose-dependent reduction in sUA.[6]

Table 1: Efficacy of this compound in a Phase 2a Study in China (Patients with Mild-to-Moderate Renal Impairment) [2]

Dose (once daily)Percentage of Patients with sUA < 6 mg/dLPercentage of Patients with sUA < 5 mg/dLPercentage of Patients with sUA < 4 mg/dL
1 mg86%--
6 mg100%100%57%
12 mg100%100%100%
Phase 2b/3 Studies

A global, multicenter, randomized, double-blind, placebo- and active-controlled Phase 2b/3 study (NCT05818085) was initiated to further assess the efficacy and safety of this compound in a larger patient population.[7]

Experimental Protocol: Phase 2b/3 Clinical Trial (NCT05818085) - Abridged

  • Study Design: A multicenter, randomized, double-blind, controlled study.

  • Participants: Adults (19-70 years) with a diagnosis of gout and hyperuricemia.

  • Interventions:

    • Part 1: Different doses and regimens of this compound tablets administered orally, compared with placebo or allopurinol.

    • Part 2: Dosing regimens of this compound selected from Part 1 compared with placebo.

  • Primary Outcome Measures:

    • Proportion of participants with serum uric acid level < 6 mg/dL.

  • Secondary Outcome Measures:

    • Change from baseline in serum uric acid level.

    • Proportion of participants with serum uric acid level < 5 mg/dL and < 4 mg/dL.

    • Incidence of gout flares.

    • Change in tophus size.

Topline results from the Phase 2b/3 trial announced in September 2025 indicated that this compound met its primary endpoint, demonstrating statistically significant and clinically meaningful reductions in sUA levels compared to both placebo and allopurinol.[8][9]

Table 2: Key Efficacy Findings from the Phase 2b/3 Clinical Trial [8][9][10][11]

Efficacy EndpointResult
Primary Endpoint
Proportion of patients achieving sUA < 6 mg/dLMet with statistical significance
Secondary Endpoints
Proportion of patients achieving sUA < 5 mg/dL and < 4 mg/dLHigher proportion with this compound vs. allopurinol
Reduction in risk of acute gout attacksUp to 42% reduction between weeks 15-28
Reduction in tophus diameter91% response rate at week 28
Safety and Tolerability

Across the clinical trials, this compound has been generally well-tolerated.[3] The incidence of adverse events has been comparable to placebo, with most being mild in severity.[3] Importantly, no significant signals of cardiovascular risk or liver toxicity have been observed.[10]

dot

cluster_development This compound (ABP-671) Development Workflow Discovery Discovery (Natural Product Screening) Preclinical Preclinical Development Discovery->Preclinical In Vitro & In Vivo Studies Phase1 Phase 1 Clinical Trials (Safety & PK in Healthy Volunteers & CKD) Preclinical->Phase1 IND Submission Phase2a Phase 2a Clinical Trials (Dose-ranging & Efficacy) Phase1->Phase2a Phase2b3 Phase 2b/3 Clinical Trials (Pivotal Efficacy & Safety) Phase2a->Phase2b3 NDA New Drug Application (NDA) (Future Step) Phase2b3->NDA

Clinical Development Workflow of this compound.

Conclusion

This compound (ABP-671) is a promising novel URAT1 inhibitor that has demonstrated robust efficacy in lowering serum uric acid levels in patients with gout, including those with mild to moderate renal impairment. Its favorable safety profile, particularly the lack of observed hepatotoxicity and cardiovascular risk, positions it as a potential best-in-class treatment for chronic gout and hyperuricemia. The ongoing and completed clinical trials will provide further insights into its long-term safety and efficacy, paving the way for its potential approval and use as a valuable new therapeutic option for patients suffering from this chronic and painful condition.

References

Lingdolinurad: A Novel URAT1 Inhibitor for the Management of Hyperuricemia and Gout

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lingdolinurad (ABP-671) is a novel, orally administered, selective urate transporter 1 (URAT1) inhibitor currently in late-stage clinical development for the treatment of hyperuricemia and chronic gout. By potently and selectively blocking the reabsorption of uric acid in the kidneys, this compound effectively lowers serum uric acid (sUA) levels, a key therapeutic goal in the management of gout. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's role in uric acid homeostasis.

Introduction to Uric Acid Homeostasis and Gout

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a direct consequence of chronic hyperuricemia (elevated sUA levels).[1] Uric acid is the final product of purine metabolism in humans. Its levels are tightly regulated by a balance between production and excretion. The kidneys are responsible for the majority of uric acid excretion, and a key protein involved in this process is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[2] URAT1 is located on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[3] In many individuals with gout, impaired renal excretion of uric acid is the primary cause of hyperuricemia. Therefore, inhibiting URAT1 is a rational and effective therapeutic strategy to increase uric acid excretion and lower sUA levels.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the URAT1 transporter.[3] Its mechanism of action is to reduce the renal reabsorption of uric acid, thereby increasing its excretion from the body and lowering sUA levels.[4][5]

Molecular Interaction with URAT1

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's interaction with URAT1. This compound binds to a central cavity within the URAT1 transporter, locking it in an inward-facing conformation.[6] This conformational lock prevents the transporter from cycling and reabsorbing uric acid from the renal tubules back into the blood.

The high potency of this compound is reflected in its low half-maximal inhibitory concentration (IC50) value.

CompoundIC50 (nM) for URAT1
This compound70

Table 1: In vitro potency of this compound against the URAT1 transporter.[7]

Preclinical and Clinical Evidence

This compound has demonstrated significant efficacy in lowering sUA levels in a series of clinical trials.

Phase 2a Clinical Trial

A Phase 2a randomized, double-blind, placebo-controlled, dose-escalating study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with hyperuricemia or gout. The trial enrolled 45 patients with mild-to-moderate kidney abnormalities who received once-daily oral doses of 1 mg, 2 mg, 4 mg, 6 mg, or 12 mg.[8]

The study demonstrated a dose-dependent reduction in sUA levels.[8]

Dose (once daily)Percentage of Patients Reaching sUA <6 mg/dLPercentage of Patients Reaching sUA <5 mg/dLPercentage of Patients Reaching sUA <4 mg/dL
1 mg85.7%--
2 mg100%--
4 mg100%--
6 mg100%100%57%
12 mg100%100%100%

Table 2: Efficacy of this compound in a Phase 2a clinical trial in patients with mild-to-moderate renal impairment.[8]

Another Phase 2a study in a broader gout and hyperuricemia population also showed significant sUA reduction.

DosePercentage of Patients Reaching sUA <6 mg/dLPercentage of Patients Reaching sUA <5 mg/dL
1 mg BID75%37.5%
2 mg QD62.5%37.5%
2 mg BID100%100%
4 mg QD87.5%62.5%
4 mg BID100%100%
8 mg QD100%100%
Placebo0%-

Table 3: Efficacy of this compound in a Phase 2a clinical trial in patients with gout or hyperuricemia.

Phase 2b/3 Clinical Trial

A global, multicenter, randomized, double-blind, six-month Phase 2b/3 clinical trial (NCT05818085) compared this compound with both placebo and allopurinol (up to 800 mg/day, treat-to-target).[9] The study successfully met all its primary and secondary endpoints.[9]

Key findings from the Phase 2b/3 trial include:

  • Superior sUA Lowering: A higher proportion of patients treated with this compound achieved sUA targets of <6 mg/dL, <5 mg/dL, and <4 mg/dL compared to the allopurinol group.[9]

  • Reduced Gout Attacks: this compound significantly reduced the relative risk of acute gout attacks by up to 42% between weeks 15 and 28 compared to the allopurinol and placebo groups.[9]

  • Tophus Dissolution: The treatment demonstrated good efficacy in dissolving tophi, with a 91% response rate in the reduction of tophus diameter by week 28.[9]

  • Favorable Safety Profile: The overall adverse events in the recommended Phase 3 dose group were comparable to placebo. Importantly, no cardiovascular risks or liver toxicity were observed, which have been concerns with other urate-lowering therapies.[9]

Experimental Protocols

In Vitro URAT1 Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds like this compound on the URAT1 transporter expressed in a cell line.

Objective: To determine the in vitro potency (IC50) of a test compound against the human URAT1 transporter.

Materials:

  • HEK293 cells stably transfected with human URAT1 (HEK293-hURAT1).

  • HEK293 wild-type cells (for control).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • [¹⁴C]-Uric acid.

  • Test compound (this compound) and reference inhibitor (e.g., benzbromarone).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Scintillation fluid and scintillation counter.

  • Protein assay kit (e.g., BCA).

Methodology:

  • Cell Culture: Culture HEK293-hURAT1 and wild-type HEK293 cells in appropriate medium until they reach a suitable confluency for plating in 24-well plates.

  • Cell Plating: Seed the cells into 24-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Assay Procedure: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with the various concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-30 minutes) at 37°C. c. Initiate the uptake reaction by adding the assay buffer containing [¹⁴C]-uric acid to each well. d. Incubate for a specific time (e.g., 5-15 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Data Analysis: a. Measure the radioactivity in the cell lysates using a scintillation counter. b. Determine the protein concentration in each well using a protein assay. c. Normalize the radioactivity counts to the protein concentration to account for variations in cell number. d. Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in HEK293-hURAT1 cells to determine the URAT1-specific uptake. e. Plot the percentage of inhibition of URAT1-specific uptake against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental Workflow

In_Vitro_Assay_Workflow start Start culture Culture HEK293-hURAT1 cells start->culture plate Plate cells in 24-well plates culture->plate preincubate Pre-incubate with this compound plate->preincubate add_radiolabel Add [¹⁴C]-Uric Acid preincubate->add_radiolabel incubate Incubate for Uric Acid Uptake add_radiolabel->incubate wash Wash with Cold Buffer to Stop Uptake incubate->wash lyse Lyse Cells wash->lyse measure Measure Radioactivity & Protein lyse->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro URAT1 inhibition assay.

Conclusion

This compound is a promising novel URAT1 inhibitor for the treatment of hyperuricemia and gout. Its potent and selective mechanism of action, which involves locking the URAT1 transporter in an inactive conformation, leads to a significant and dose-dependent reduction in serum uric acid levels. Clinical trials have demonstrated its efficacy in achieving target sUA levels, reducing gout flares, and promoting tophus resolution, all with a favorable safety profile. As a potential best-in-class therapeutic, this compound represents a significant advancement in the management of gout and offers a valuable new treatment option for patients. Further publication of detailed clinical trial and pharmacokinetic data will provide a more complete picture of its clinical profile.

References

Preclinical Efficacy of Lingdolinurad: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lingdolinurad (formerly ABP-671) is a novel, orally administered small molecule inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the treatment of hyperuricemia and chronic gout. By selectively targeting hURAT1, this compound effectively reduces the reabsorption of uric acid in the renal proximal tubules, thereby lowering serum uric acid (sUA) levels. This technical guide provides a comprehensive overview of the publicly available preclinical data on the efficacy of this compound, with a focus on its mechanism of action, in vitro potency, and the structural basis for its interaction with hURAT1. While detailed in vivo preclinical studies in animal models have been referenced in corporate communications as demonstrating safety and efficacy, specific data and detailed experimental protocols from these studies are not yet available in the public domain.

Introduction

Gout is a prevalent and debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, a direct consequence of chronic hyperuricemia. Elevated serum uric acid levels are a primary risk factor for the development and progression of gout. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a pivotal role in maintaining urate homeostasis by reabsorbing the majority of filtered uric acid from the renal tubules. Inhibition of URAT1 is therefore a key therapeutic strategy for the management of hyperuricemia and the prevention of gout flares. This compound has emerged as a promising candidate in this class, demonstrating significant urate-lowering effects in clinical trials. This document synthesizes the core preclinical findings that form the basis of its clinical development.

Mechanism of Action

This compound is a selective URAT1 inhibitor. Its primary mechanism of action involves the competitive inhibition of uric acid reabsorption in the kidneys. By binding to the URAT1 transporter, this compound blocks the uptake of uric acid from the tubular lumen back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid concentrations.

A recent study elucidated the structural basis for this inhibition, revealing that this compound binds within the central cavity of the URAT1 transporter. This binding locks the transporter in an inward-facing conformation, preventing the translocation of uric acid across the cell membrane.[1]

Signaling Pathway Diagram

Lingdolinurad_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream URAT1 URAT1 Transporter Uric_Acid_Blood Serum Uric Acid URAT1->Uric_Acid_Blood Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Reabsorption This compound This compound Inhibition This compound->Inhibition Inhibition->URAT1 Inhibition

Caption: Mechanism of action of this compound on the URAT1 transporter.

In Vitro Efficacy

The inhibitory activity of this compound on URAT1 has been quantified in vitro. A key study utilized a humanized rat URAT1 construct (URAT1EM) to assess its potency.

Experimental Protocol: In Vitro URAT1 Inhibition Assay
  • Cell Line: HEK293 cells engineered to express a humanized rat URAT1 transporter (URAT1EM).

  • Substrate: Radiolabeled [14C]-uric acid.

  • Assay Principle: Measurement of the inhibition of [14C]-uric acid uptake into the URAT1-expressing HEK293 cells by varying concentrations of this compound.

  • Methodology: The transport activity of URAT1EM was measured in the presence of different concentrations of this compound. The concentration-dependent inhibition was determined to calculate the half-maximal inhibitory concentration (IC50).

  • Data Analysis: Data were normalized and presented as mean ± s.e.m. from three independent replicates.

Quantitative Data: In Vitro Inhibition of URAT1
CompoundTargetAssay SystemIC50 (nM)Reference
This compoundHumanized Rat URAT1 (URAT1EM)[14C]-uric acid uptake in HEK293 cells425[2]

This result demonstrates that this compound is a potent inhibitor of the URAT1 transporter in a cellular context.

Experimental Workflow: In Vitro URAT1 Inhibition Assay

In_Vitro_URAT1_Inhibition_Workflow Start Start Cell_Culture Culture HEK293 cells expressing URAT1-EM Start->Cell_Culture Incubation Incubate cells with [14C]-uric acid and varying concentrations of this compound Cell_Culture->Incubation Measurement Measure [14C]-uric acid uptake Incubation->Measurement Analysis Normalize data and calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for the in vitro URAT1 inhibition assay.

Preclinical In Vivo Efficacy

While Atom Therapeutics has publicly stated that this compound (ABP-671) has demonstrated safety and efficacy in preclinical animal models, specific quantitative data and detailed experimental protocols from these studies have not been published in peer-reviewed literature. Corporate press releases and website information allude to the successful completion of these studies as a prerequisite for advancing to clinical trials. The company has also noted that another of its molecules, ABP-745, has shown significant efficacy and good safety in animal models of inflammation.

Structural Biology

Cryo-electron microscopy studies have provided high-resolution structural insights into the interaction between this compound and the URAT1 transporter. These studies have confirmed that this compound binds to a central cavity within the transporter.

Logical Relationship: From Target Binding to Clinical Effect

Logical_Relationship Lingdolinurad_Admin Oral Administration of this compound URAT1_Binding Binding to URAT1 in Renal Proximal Tubule Lingdolinurad_Admin->URAT1_Binding Inhibition_Reabsorption Inhibition of Uric Acid Reabsorption URAT1_Binding->Inhibition_Reabsorption Increased_Excretion Increased Urinary Uric Acid Excretion Inhibition_Reabsorption->Increased_Excretion Reduced_sUA Reduced Serum Uric Acid Levels Increased_Excretion->Reduced_sUA Clinical_Outcome Prevention of Gout Flares & Tophus Dissolution Reduced_sUA->Clinical_Outcome

Caption: Logical flow from this compound's target engagement to clinical outcome.

Discussion and Future Directions

The available preclinical data strongly support the mechanism of action of this compound as a potent and selective URAT1 inhibitor. The in vitro data provide a solid foundation for its observed clinical efficacy in lowering serum uric acid levels. The elucidation of the high-resolution structure of this compound in complex with URAT1 offers a detailed understanding of its inhibitory mechanism and opens avenues for the rational design of future uricosuric agents.

The primary gap in the publicly available preclinical profile of this compound is the absence of detailed in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) data from animal models. The publication of these studies would provide valuable insights into its dose-response relationship, duration of action, and overall preclinical profile, further substantiating the promising clinical results observed to date.

Conclusion

This compound is a mechanistically well-characterized URAT1 inhibitor with demonstrated in vitro potency. Its ability to lock the URAT1 transporter in an inactive conformation provides a clear structural basis for its urate-lowering effects. While the detailed results of its preclinical in vivo efficacy studies are not yet publicly disseminated, the successful progression to and positive results from late-stage clinical trials underscore its potential as a valuable therapeutic option for the management of chronic gout and hyperuricemia. Further publication of the complete preclinical data package will be of great interest to the scientific and drug development community.

References

Structural Basis of Lingdolinurad Binding to URAT1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the binding of Lingdolinurad to the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a crucial protein in the kidney responsible for the reabsorption of uric acid from urine back into the blood.[1][2][3] Its inhibition is a primary strategy for the treatment of hyperuricemia and gout.[2][4][5] this compound (also known as ABP-671) is a novel and potent URAT1 inhibitor currently in clinical development.[2][6][7] Understanding its binding mechanism at a molecular level is critical for the development of next-generation, highly specific uricosuric agents.

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of URAT1 in complex with various inhibitors, including this compound.[2][4][6][8] These studies reveal that this compound, along with other inhibitors like benzbromarone and verinurad, binds within the central cavity of URAT1, locking the transporter in an inward-facing conformation and thereby blocking the reabsorption of uric acid.[2][4][6][8]

Quantitative Analysis of this compound-URAT1 Interaction

The inhibitory potency and binding affinity of this compound for URAT1 have been quantified through various in vitro assays. The following table summarizes the key quantitative data from structural and functional studies.

ParameterValueCell Line/SystemReference
IC50 70 nMURAT1EM expressing cells[2][6]
Binding Conformation Inward-facingHumanized rat URAT1[2][4][6][8]
Structure Resolution 3.4 ÅCryo-Electron Microscopy[2][6]

Molecular Interactions at the this compound Binding Site

The cryo-EM structure of the URAT1-Lingdolinurad complex reveals a detailed network of interactions within the central cavity of the transporter. This compound occupies the urate binding site, stabilizing URAT1 in an inward-facing state.[2][6] The binding pose of this compound is distinct, showing a 180° rotation parallel to the membrane plane relative to another inhibitor, benzbromarone.[2] This unique orientation underscores the potential for developing inhibitors with high specificity.

The following table details the key amino acid residues of URAT1 that form the binding pocket for this compound. The precise nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions) is critical for its high-affinity binding.

Interacting ResidueTransmembrane Helix (TM)Putative Interaction Type
Phe241TM4Aromatic/Hydrophobic
His245 (Gln in rURAT1)TM4Hydrogen Bond
Phe360TM7Aromatic/Hydrophobic
Gly361TM7Van der Waals
Phe364TM7Aromatic/Hydrophobic
Phe365TM7Aromatic/Hydrophobic
Lys393TM8Polar Interaction
Phe449TM10Aromatic/Hydrophobic
Arg477TM10Polar Interaction

Note: The specific interactions are inferred from the structural data and may be further elucidated by molecular dynamics simulations.

Experimental Protocols

The determination of the this compound-URAT1 complex structure was achieved through cryo-electron microscopy. The general workflow for such an experiment is outlined below.

Cryo-EM Structure Determination Workflow

G cluster_protein_prep Protein Expression and Purification cluster_grid_prep Grid Preparation and Vitrification cluster_data_acq Data Acquisition cluster_data_proc Data Processing and Structure Determination p1 URAT1 Gene Construct (Humanized Rat URAT1) p2 Expression in HEK293 Cells p1->p2 p3 Membrane Solubilization (e.g., with detergents) p2->p3 p4 Affinity Chromatography (e.g., Strep-Tactin) p3->p4 p5 Size-Exclusion Chromatography p4->p5 g1 Incubation with this compound p5->g1 g2 Application to EM Grid g1->g2 g3 Blotting and Plunging in Liquid Ethane (Vitrification) g2->g3 d1 Cryo-Electron Microscopy (e.g., Titan Krios) g3->d1 d2 Automated Data Collection d1->d2 dp1 Motion Correction and CTF Estimation d2->dp1 dp2 Particle Picking dp1->dp2 dp3 2D Classification dp2->dp3 dp4 Ab initio 3D Reconstruction dp3->dp4 dp5 3D Classification and Refinement dp4->dp5 dp6 Model Building and Validation dp5->dp6 G cluster_cell Renal Proximal Tubule Cell cluster_membrane Apical Membrane URAT1 URAT1 Transporter Intracellular Intracellular Space Anion Anion (e.g., lactate, nicotinate) Anion->URAT1 efflux Lingdolinurad_in This compound Lingdolinurad_in->URAT1 binds and inhibits Urine Urine (Lumen) Urate Urate Urate->URAT1 influx (reabsorption) G This compound This compound Administration Binding Binding to URAT1 in Renal Proximal Tubule This compound->Binding Inhibition Inhibition of Urate Reabsorption Binding->Inhibition Excretion Increased Urinary Urate Excretion Inhibition->Excretion sUA Reduced Serum Uric Acid (sUA) Levels Excretion->sUA Gout Alleviation of Hyperuricemia and Gout Symptoms sUA->Gout

References

In Vitro Inhibitory Activity of Lingdolinurad: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies investigating the inhibitory activity of Lingdolinurad (also known as ABP-671), a novel and selective URAT1 inhibitor. This compound is currently in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] This document summarizes key quantitative data, details experimental protocols for assessing its inhibitory function, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of the human urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1][3] The inhibitory activity of this compound has been characterized in cell-based assays, with data from a key study summarized below. For comparative purposes, data for other known URAT1 inhibitors evaluated in the same study are also presented.

CompoundTargetAssay SystemIC50 (nM)Reference
This compound Humanized Rat URAT1 (URAT1EM)HEK293T Cells~200 (estimated)[4]
BenzbromaroneHumanized Rat URAT1 (URAT1EM)HEK293T Cells425[4]
VerinuradHumanized Rat URAT1 (URAT1EM)HEK293T Cells150[4]

Note: The IC50 value for this compound is estimated from the concentration-dependent inhibition curve presented in the cited reference as an exact value was not explicitly stated in the publication.[4]

Mechanism of Action: URAT1 Inhibition

This compound exerts its therapeutic effect by inhibiting the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[2] URAT1 is primarily located on the apical membrane of renal proximal tubule cells and plays a crucial role in uric acid homeostasis by reabsorbing urate from the glomerular filtrate back into the bloodstream.[5][6] By binding to URAT1, this compound blocks this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction of serum uric acid levels.[4] Cryo-electron microscopy studies have revealed that this compound binds within the central cavity of URAT1, locking the transporter in an inward-facing conformation, thereby preventing urate translocation.[4]

Signaling Pathway Diagram

URAT1_Inhibition Mechanism of this compound Action Urate_Filtrate Uric Acid in Glomerular Filtrate URAT1 URAT1 Transporter Urate_Filtrate->URAT1 Reabsorption Excretion Increased Uric Acid Excretion in Urine Urate_Filtrate->Excretion Urate_Blood Uric Acid in Bloodstream URAT1->Urate_Blood Inhibition Inhibition This compound This compound This compound->URAT1 Experimental_Workflow Workflow for In Vitro URAT1 Inhibition Assay start Start cell_culture Culture HEK293-hURAT1 and Mock Cells start->cell_culture seeding Seed Cells into 24-well Plates cell_culture->seeding pre_incubation Pre-incubate with This compound seeding->pre_incubation uptake Initiate Uric Acid Uptake ([14C]Uric Acid) pre_incubation->uptake termination Terminate Uptake & Wash Cells uptake->termination lysis Cell Lysis termination->lysis quantification Quantify Intracellular [14C]Uric Acid lysis->quantification analysis Data Analysis & IC50 Calculation quantification->analysis end End analysis->end

References

Lingdolinurad: A Technical Overview of its Preclinical Pharmacokinetic Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lingdolinurad (formerly ABP-671) is a novel, orally administered, selective uric acid transporter 1 (URAT1) inhibitor in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] By potently and selectively blocking URAT1 in the kidneys, this compound enhances the excretion of uric acid, thereby lowering serum uric acid levels.[3] While extensive clinical trial data in humans is becoming available, detailed quantitative pharmacokinetic (PK) data from preclinical animal models remains largely proprietary to the developing company, Atom Therapeutics.

This technical guide provides a comprehensive overview of the anticipated preclinical pharmacokinetic profile of this compound. In the absence of specific public data, this document outlines the standard experimental protocols and methodologies used to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of small molecule uricosuric agents in animal models. This guide is intended to provide a foundational understanding for researchers and drug development professionals on the preclinical evaluation of compounds in this class.

Mechanism of Action: URAT1 Inhibition

This compound exerts its therapeutic effect by inhibiting the URAT1 transporter, which is primarily located on the apical membrane of renal proximal tubular cells.[4][5] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[5] By blocking this transporter, this compound effectively increases the urinary excretion of uric acid, leading to a reduction in serum uric acid levels.[3] This mechanism is crucial for the management of hyperuricemia, the underlying cause of gout.[4]

Signaling Pathway of URAT1 Inhibition

URAT1_Inhibition cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Transporter Urate_in_cell Uric Acid (in cell) URAT1->Urate_in_cell Reabsorption Urate_in_blood Serum Uric Acid Urate_in_cell->Urate_in_blood -> Blood Urate_in_lumen Uric Acid (in filtrate) Urate_in_lumen->URAT1 Excretion Increased Urinary Uric Acid Excretion Urate_in_lumen->Excretion This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of action of this compound via URAT1 inhibition.

Pharmacokinetic Profile in Animal Models

While specific quantitative ADME parameters for this compound in animal models are not publicly available, preclinical studies are a standard and required part of the drug development process.[6][7] These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., monkeys, dogs) species to understand the compound's behavior in a living organism before human trials.[][9]

Data Presentation

Quantitative pharmacokinetic data for this compound in animal models is not available in the public domain. The following tables are representative of the types of data that would be collected in such studies.

Table 1: Hypothetical Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

ParameterUnit1 mg/kg5 mg/kg25 mg/kg
Cmaxng/mLData N/AData N/AData N/A
TmaxhData N/AData N/AData N/A
AUC(0-t)ngh/mLData N/AData N/AData N/A
AUC(0-inf)ngh/mLData N/AData N/AData N/A
t1/2hData N/AData N/AData N/A

Table 2: Hypothetical Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats

ParameterUnit1 mg/kg
AUC(0-inf)ng*h/mLData N/A
CLmL/h/kgData N/A
VdL/kgData N/A
t1/2hData N/A
Bioavailability (%)%Data N/A

Table 3: Hypothetical Tissue Distribution of this compound in Rats Following a Single Oral Dose

TissueTissue-to-Plasma Ratio (at Tmax)
KidneyData N/A
LiverData N/A
SpleenData N/A
LungData N/A
HeartData N/A
BrainData N/A

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted to evaluate the pharmacokinetic profile of a uricosuric agent like this compound in animal models.

Animal Models for Hyperuricemia

To assess the pharmacodynamic effects in conjunction with pharmacokinetics, hyperuricemic animal models are often employed. A common method involves the administration of a uricase inhibitor, such as potassium oxonate, to rodents, which, unlike humans, possess the uricase enzyme that breaks down uric acid.[10] This is often combined with a purine precursor like hypoxanthine to increase uric acid production.[11]

Pharmacokinetic Studies

Objective: To determine the single-dose and multiple-dose pharmacokinetic parameters of this compound following oral and intravenous administration.

Animal Species: Male and female Sprague-Dawley rats and Cynomolgus monkeys are commonly used.[9]

Experimental Design:

  • Dosing: For oral administration, this compound is typically formulated in a vehicle such as 0.5% methylcellulose and administered by gavage. For intravenous administration, the compound is dissolved in a suitable solvent and administered as a bolus injection into a tail vein (rats) or cephalic vein (monkeys).[9]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the jugular vein or another appropriate site.[9] Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).[13] Oral bioavailability is calculated by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

Tissue Distribution Studies

Objective: To determine the distribution of this compound in various tissues.

Experimental Design:

  • Dosing: A single oral dose of radiolabeled ([14C] or [3H]) this compound is administered to rats.

  • Tissue Collection: At various time points, animals are euthanized, and tissues of interest (e.g., kidney, liver, spleen, lung, heart, brain) are collected.[12]

  • Analysis: The amount of radioactivity in each tissue is determined by liquid scintillation counting or quantitative whole-body autoradiography (QWBA).[6] Tissue-to-plasma concentration ratios are then calculated.

Excretion Studies (Mass Balance)

Objective: To determine the routes and extent of excretion of this compound and its metabolites.

Experimental Design:

  • Dosing: A single oral or intravenous dose of radiolabeled this compound is administered to rats housed in metabolic cages.

  • Sample Collection: Urine and feces are collected at regular intervals for up to 7 days.[12] For biliary excretion, bile is collected from bile duct-cannulated rats.

  • Analysis: The total radioactivity in urine, feces, and bile is measured. The parent drug and metabolites are profiled using LC-MS/MS.

Plasma Protein Binding

Objective: To determine the extent to which this compound binds to plasma proteins.

Experimental Design:

  • Methodology: Equilibrium dialysis is a common method.[3]

  • Procedure: this compound is added to plasma from different species (rat, monkey, human) and dialyzed against a protein-free buffer. The concentrations of the compound in the plasma and buffer compartments are measured at equilibrium to calculate the percentage of protein binding.

Mandatory Visualization

Experimental Workflow for a Preclinical Pharmacokinetic Study

Preclinical_PK_Workflow study_design Study Design (Species, Dose, Route) formulation Drug Formulation study_design->formulation animal_dosing Animal Dosing (Oral & IV) formulation->animal_dosing sample_collection Serial Blood Sampling animal_dosing->sample_collection plasma_prep Plasma Preparation (Centrifugation) sample_collection->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis data_reporting Data Reporting (Cmax, Tmax, AUC, F%) pk_analysis->data_reporting

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

This compound is a promising URAT1 inhibitor for the treatment of hyperuricemia and gout. While specific preclinical pharmacokinetic data in animal models is not publicly available, the standard methodologies outlined in this guide provide a robust framework for understanding how such a compound would be evaluated. These studies are essential for establishing the ADME properties of a drug candidate, guiding dose selection for clinical trials, and ensuring its safety and efficacy profile. The favorable outcomes of this compound in late-stage human trials suggest a positive preclinical pharmacokinetic and safety profile. As this compound progresses towards potential regulatory approval, more detailed preclinical data may become accessible through regulatory submissions and scientific publications.

References

Methodological & Application

Application of Lingdolinurad in Chronic Kidney Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A growing body of evidence suggests a pathological role for elevated serum uric acid (sUA), or hyperuricemia, in the progression of CKD. Hyperuricemia can lead to renal inflammation, endothelial dysfunction, and fibrosis. Lingdolinurad (also known as ABP-671) is a novel, selective uric acid transporter 1 (URAT1) inhibitor.[1][2] By blocking URAT1 in the proximal tubules of the kidneys, this compound reduces the reabsorption of uric acid, thereby lowering sUA levels.[1] While primarily investigated for the treatment of gout, the mechanism of action of this compound holds significant promise for its therapeutic application in mitigating the progression of CKD.

These application notes provide a comprehensive overview of the current understanding of this compound's application in CKD research, including available clinical data, and detailed protocols for preclinical evaluation in relevant animal models.

Mechanism of Action in the Context of CKD

Uric acid is not merely a byproduct of purine metabolism; it can actively contribute to renal damage. Upon entering renal tubular cells, partly via URAT1, uric acid can trigger a cascade of inflammatory responses. One of the key pathways implicated is the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation. Activated NF-κB upregulates the expression of pro-inflammatory cytokines and chemokines, such as TNF-α and MCP-1, leading to the recruitment of inflammatory cells into the kidney tissue and perpetuating a cycle of inflammation and fibrosis.

This compound, by selectively inhibiting URAT1, is hypothesized to mitigate these detrimental effects by reducing the intracellular concentration of uric acid in renal tubular cells. This, in turn, is expected to dampen the inflammatory response and slow the progression of renal fibrosis.

G cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell High sUA High Serum Uric Acid URAT1 URAT1 High sUA->URAT1 Uptake Uric Acid Intracellular Uric Acid URAT1->Uric Acid NF-kB Activation NF-kB Activation Uric Acid->NF-kB Activation Inflammatory Mediators Pro-inflammatory Cytokines & Chemokines (TNF-α, MCP-1) NF-kB Activation->Inflammatory Mediators Renal Injury Inflammation & Fibrosis Inflammatory Mediators->Renal Injury This compound This compound This compound->URAT1 Inhibits

Figure 1: Proposed Mechanism of this compound in Mitigating Uric Acid-Induced Renal Injury.

Clinical Data in Patients with Renal Impairment

While extensive data on this compound in a dedicated CKD cohort is still emerging, preliminary studies in patients with varying degrees of renal function have provided promising results.

Phase 1 Study in Participants with Chronic Kidney Disease

A Phase 1, open-label study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a single 2.0 mg oral dose of this compound in 22 participants with normal kidney function, mild CKD, and moderate CKD.[1]

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of a Single 2.0 mg Dose of this compound in Participants with Varying Renal Function [1]

ParameterNormal Kidney Function (n=10)Mild CKD (n=6)Moderate CKD (n=6)
AUC Increase (vs. Normal) -119%167%
Cmax Increase (vs. Normal) -Similar119%
Mean Change in sUA at 24h (mg/dL) (SD) -2.375 (1.185)-1.550 (1.091)-2.233 (0.819)

The study concluded that this compound was generally safe and well-tolerated in participants with normal kidney function and CKD.[1] No dose adjustment was deemed necessary to achieve comparable uric acid clearance in the cohorts studied when treated with 2 mg once daily.[1]

Phase 2a Study in Gout Patients with Renal Impairment

A Phase 2a dose-escalating study of this compound for chronic gout enrolled 45 patients, including those with mild to moderate renal impairment.[3]

Table 2: Efficacy of this compound in a Phase 2a Study Including Patients with Mild to Moderate Renal Impairment [3]

Dose Group% of Patients with sUA < 6 mg/dL
1 mg 85.7% (of those who reached the target of 5 mg/dL)
2 mg - 12 mg All patients

Higher doses of this compound reduced sUA levels to below 4 mg/dL in many patients, and the drug was found to be generally safe and well-tolerated.[3] Based on these results, patients with mild to moderate renal impairment will be enrolled in future Phase 3 trials.[3]

Preclinical Evaluation Protocols

The following are detailed protocols for inducing and evaluating the effects of this compound in established rodent models of Chronic Kidney Disease.

5/6 Nephrectomy (Ablation/Infarction) Model of CKD

This model is considered a gold standard for studying progressive renal failure due to a reduction in renal mass.[4]

Experimental Workflow:

G cluster_workflow 5/6 Nephrectomy Workflow start Acclimatization (1 week) surgery1 Step 1: Left Kidney Pole Ligation/Resection (2/3 nephrectomy) start->surgery1 recovery1 Recovery (1 week) surgery1->recovery1 surgery2 Step 2: Right Nephrectomy recovery1->surgery2 recovery2 Post-operative Recovery & CKD Development (4-12 weeks) surgery2->recovery2 treatment This compound or Vehicle Treatment recovery2->treatment endpoints Endpoint Analysis: - Renal Function - Histopathology - Biomarkers treatment->endpoints

Figure 2: Experimental Workflow for the 5/6 Nephrectomy Model.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure (Two-Step):

    • Step 1 (2/3 Nephrectomy of Left Kidney): A flank incision is made to expose the left kidney. Two of the three branches of the renal artery are ligated, or the upper and lower poles of the kidney are surgically resected, removing approximately two-thirds of the kidney mass.[5][6] Hemostasis is achieved with electrocautery or hemostatic sponges.[5] The incision is then sutured.

    • Step 2 (Right Nephrectomy): One week after the first surgery, a flank incision is made on the right side, and the entire right kidney is removed after ligating the renal artery and vein.[6]

  • Sham Control: Animals undergo the same surgical procedures (flank incisions and kidney manipulation) without ligation or resection.

  • This compound Administration: Following a recovery and CKD development period (typically 4-12 weeks), animals are randomized to receive this compound (at various doses, e.g., 1-10 mg/kg/day) or vehicle orally for a specified duration (e.g., 4-8 weeks).

  • Assessment of Renal Function and Fibrosis:

    • Serum and Urine Analysis: Blood and urine are collected at baseline and at the end of the study to measure serum creatinine, blood urea nitrogen (BUN), and urinary protein excretion.

    • Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome or Sirius red for collagen deposition (fibrosis), and periodic acid-Schiff (PAS) for glomerulosclerosis.

    • Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin, fibronectin) and inflammation (e.g., F4/80 for macrophages).

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model is a rapid and reproducible method for studying tubulointerstitial fibrosis.[7][8]

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (150-200 g).

  • Anesthesia: As described for the 5/6 nephrectomy model.

  • Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The ureter is then completely ligated at two points with 4-0 silk suture.[9]

  • Sham Control: The left ureter is exposed but not ligated.[8]

  • This compound Administration: Treatment with this compound or vehicle can commence pre- or post-surgery and continue for the duration of the study (typically 7-14 days).

  • Endpoint Analysis: The obstructed (left) kidney is harvested for histological and molecular analysis as described above. The contralateral (right) kidney can serve as an internal control.

Adenine-Induced Model of CKD

This is a non-surgical model that induces CKD through the formation of 2,8-dihydroxyadenine crystals in the renal tubules, leading to chronic inflammation and fibrosis.[10]

Methodology:

  • Animals: Male C57BL/6 mice or Wistar rats.[11]

  • Induction: Adenine is mixed with the chow (e.g., 0.2% w/w for mice, 0.75% w/w for rats) or administered daily by oral gavage (e.g., 50 mg/kg for mice) for 3-4 weeks.[10][11][12]

  • Control Group: Animals receive a normal diet or vehicle.

  • This compound Administration: this compound or vehicle is co-administered with the adenine diet/gavage or started after a defined period of adenine administration.

  • Assessment: Renal function and fibrosis are assessed as described for the surgical models.

In Vitro Evaluation of this compound

Cell-based Uric Acid Uptake Assay:

This assay is crucial for determining the in vitro potency (IC50) of this compound on the URAT1 transporter.

Methodology:

  • Cell Line: Human embryonic kidney (HEK-293) cells stably transfected to express human URAT1 (hURAT1).[13]

  • Procedure:

    • Plate hURAT1-expressing HEK-293 cells in a 96-well plate.

    • Wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).

    • Incubate the cells with varying concentrations of this compound for a short period (e.g., 10-30 minutes).

    • Add a solution containing radio-labeled [14C]-uric acid and continue the incubation.

    • Stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uric acid uptake at each concentration of this compound and determine the IC50 value.

Conclusion

This compound presents a promising therapeutic strategy for patients with CKD, particularly those with concurrent hyperuricemia. Its targeted mechanism of inhibiting URAT1 directly addresses a key contributor to renal inflammation and fibrosis. The provided clinical data, though preliminary in the context of CKD, demonstrates a favorable safety and efficacy profile in patients with renal impairment. The detailed preclinical protocols offer a robust framework for further investigation into the nephroprotective effects of this compound, paving the way for future clinical trials in the CKD population. Further research is warranted to fully elucidate the long-term benefits of this compound on renal outcomes in patients with Chronic Kidney Disease.

References

Application Notes and Protocols for Assessing the Efficacy of Lingdolinurad

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lingdolinurad (ABP-671) is a potent and selective inhibitor of the human urate transporter 1 (hURAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1][2][3][4] By blocking URAT1, this compound promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1][2] This mechanism of action makes it a promising therapeutic agent for the management of hyperuricemia and gout.[3][4] Preclinical and clinical studies have demonstrated its efficacy in significantly reducing sUA levels and mitigating the risk of gout attacks.[3][5]

These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy of this compound and other URAT1 inhibitors. The protocols are intended to guide researchers in pharmacology, drug discovery, and translational medicine.

Signaling Pathway of Renal Urate Reabsorption

The diagram below illustrates the central role of URAT1 in the reabsorption of uric acid in the proximal tubule of the kidney. This compound exerts its effect by inhibiting this transporter.

URAT1_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_bloodstream Bloodstream Uric Acid (Lumen) Uric Acid (Lumen) URAT1 URAT1 Uric Acid (Lumen)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) GLUT9 GLUT9 Uric Acid (Intracellular)->GLUT9 Uric Acid (Blood) Uric Acid (Blood) GLUT9->Uric Acid (Blood) Efflux This compound This compound This compound->URAT1 Inhibition

Caption: Renal Urate Transport and this compound's Mechanism of Action.

In Vitro Efficacy Studies

hURAT1 Inhibition Assay using HEK293 Cells

This assay evaluates the direct inhibitory effect of this compound on the function of the hURAT1 transporter expressed in a human cell line.

Experimental Workflow:

in_vitro_workflow A Seed HEK293-hURAT1 cells in 24-well plates B Pre-incubate cells with varying concentrations of this compound A->B C Initiate uric acid uptake with [14C]-uric acid B->C D Wash cells to remove extracellular uric acid C->D E Lyse cells and measure intracellular [14C]-uric acid D->E F Calculate IC50 value E->F

Caption: Workflow for the in vitro hURAT1 inhibition assay.

Protocol:

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) cells stably expressing hURAT1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

    • Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells per well and grow to ~80% confluency.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Krebs-Ringer buffer (pH 7.4).

    • Wash the cells once with pre-warmed Krebs-Ringer buffer.

    • Pre-incubate the cells with the different concentrations of this compound for 30 minutes at 37°C.[6] A known URAT1 inhibitor like benzbromarone can be used as a positive control.[7]

  • Uric Acid Uptake:

    • Prepare a solution of [14C]-labeled uric acid in Krebs-Ringer buffer (e.g., 50 µM).

    • Add the [14C]-uric acid solution to each well to initiate the uptake reaction and incubate for 30 minutes at 37°C.[6][8]

  • Measurement of Uric Acid Uptake:

    • Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the data to the protein concentration of each well.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Concentration (µM)% Inhibition (Mean ± SD)
0.0110.2 ± 2.1
0.135.5 ± 4.3
175.8 ± 3.9
1095.1 ± 1.8
10098.9 ± 0.9
IC50 (µM) [Calculated Value]

In Vivo Efficacy Studies

Potassium Oxonate-Induced Hyperuricemia Model

This model is used to evaluate the ability of this compound to lower elevated serum uric acid levels in an animal model of hyperuricemia.[9][10]

Experimental Workflow:

in_vivo_hyperuricemia_workflow A Acclimatize animals (e.g., C57BL/6 mice) B Induce hyperuricemia with potassium oxonate (PO) A->B C Administer this compound or vehicle (prophylactic or therapeutic) B->C D Collect blood samples at defined time points C->D E Measure serum uric acid (sUA) and creatinine levels D->E F Analyze and compare sUA levels between treatment groups E->F

Caption: Workflow for the potassium oxonate-induced hyperuricemia model.

Protocol:

  • Animal Model:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Induction of Hyperuricemia:

    • Administer potassium oxonate, a uricase inhibitor, to the mice.[9][11] A common method is intraperitoneal (i.p.) injection of 250 mg/kg potassium oxonate dissolved in 0.9% saline, 1 hour before the administration of the test compound.[9] Alternatively, a combination of adenine and potassium oxonate can be administered orally for several weeks to establish a chronic model.[12][13]

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer this compound orally (p.o.) at various doses.

    • Prophylactic Dosing: Administer this compound before the induction of hyperuricemia.

    • Therapeutic Dosing: Administer this compound after hyperuricemia has been established.

  • Sample Collection and Analysis:

    • Collect blood samples from the tail vein or via cardiac puncture at specified time points after drug administration.

    • Separate the serum by centrifugation.

    • Measure serum uric acid levels using a commercial uric acid assay kit or by UPLC.[14][15][16]

    • Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.[10]

Data Presentation:

Treatment GroupDose (mg/kg)Serum Uric Acid (mg/dL) (Mean ± SD)% Reduction in sUA
Vehicle Control-8.5 ± 0.9-
This compound15.2 ± 0.638.8
This compound33.1 ± 0.463.5
This compound101.8 ± 0.378.8
Positive Control[Dose][Value][Value]
Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis Model

This model assesses the anti-inflammatory effects of this compound in a model that mimics the acute inflammatory response of a gout flare.[17][18]

Experimental Workflow:

in_vivo_gout_workflow A Acclimatize animals (e.g., rats or mice) B Induce gouty arthritis by intra-articular injection of MSU crystals A->B C Administer this compound or vehicle (prophylactic or therapeutic) B->C D Measure paw swelling and assess pain (e.g., von Frey test) C->D E Collect synovial fluid and tissue for analysis D->E F Analyze inflammatory markers (e.g., cytokines, cell infiltration) E->F

Caption: Workflow for the MSU crystal-induced gouty arthritis model.

Protocol:

  • Animal Model:

    • Use male Wistar rats or C57BL/6 mice.

    • Acclimatize the animals for at least one week.

  • Induction of Gouty Arthritis:

    • Inject monosodium urate (MSU) crystals (e.g., 1 mg in 50 µL of sterile saline) into the intra-articular space of the ankle or knee joint.[18][19] A subcutaneous air pouch model can also be utilized.[20][21]

  • Drug Administration:

    • Administer this compound orally at various doses, either before (prophylactic) or after (therapeutic) the MSU crystal injection.[18]

  • Efficacy Assessment:

    • Paw Edema: Measure the paw volume or thickness at different time points using a plethysmometer or calipers.

    • Pain Assessment: Evaluate mechanical allodynia using von Frey filaments.[18]

    • Histopathology: At the end of the experiment, collect the joint tissue, fix in formalin, and process for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and synovial hyperplasia.

    • Biomarker Analysis: Collect synovial fluid or periarticular tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) by ELISA or multiplex assay.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Swelling (mm) (Mean ± SD)Pain Threshold (g) (Mean ± SD)
Vehicle Control-2.5 ± 0.31.2 ± 0.2
This compound11.8 ± 0.22.5 ± 0.4
This compound31.2 ± 0.14.1 ± 0.5
This compound100.8 ± 0.15.8 ± 0.6
Positive Control[Dose][Value][Value]

Conclusion

The described in vitro and in vivo protocols provide a robust framework for evaluating the efficacy of this compound and other URAT1 inhibitors. The hURAT1 inhibition assay offers a direct measure of target engagement, while the animal models of hyperuricemia and gouty arthritis provide essential data on the pharmacological effects in a physiological context. Consistent and well-documented execution of these protocols will yield reliable data to support the preclinical and clinical development of novel therapies for hyperuricemia and gout.

References

Application Notes and Protocols for the Quantification of Lingdolinurad in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lingdolinurad (ABP-671) is an orally administered, selective uric acid transporter 1 (URAT1) inhibitor currently in late-stage clinical development for the treatment of hyperuricemia in patients with gout. By inhibiting URAT1 in the renal proximal tubules, this compound reduces the reabsorption of uric acid, thereby lowering serum uric acid (sUA) levels. Clinical trials have demonstrated its potential as a safe and effective treatment option.

Accurate and precise quantification of this compound in plasma samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed application note and a representative protocol for the determination of this compound concentration in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust bioanalytical technique.

Mechanism of Action: URAT1 Inhibition

This compound exerts its therapeutic effect by targeting the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys. URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting this transporter, this compound effectively increases the urinary excretion of uric acid, leading to a reduction in sUA levels.

URAT1_Inhibition cluster_blood Bloodstream cluster_cell Proximal Tubule Cell cluster_lumen Renal Tubule Lumen (Urine) Uric Acid_blood Uric Acid URAT1 URAT1 Transporter URAT1->Uric Acid_blood Uric Acid_lumen Uric Acid Uric Acid_lumen->URAT1 Reabsorption Uric Acid_excreted Increased Uric Acid Excretion Uric Acid_lumen->Uric Acid_excreted This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of action of this compound in the renal proximal tubule.

Representative Bioanalytical Method for this compound in Human Plasma

The following is a representative protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. This method is based on established bioanalytical techniques for similar small molecule inhibitors and is intended for research and development purposes. Method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).

Experimental Workflow

The overall workflow for the analysis of this compound in plasma samples is depicted below.

Experimental_Workflow Start Start Plasma_Sample Human Plasma Sample (e.g., 100 µL) Start->Plasma_Sample IS_Spike Spike with Internal Standard (IS) Plasma_Sample->IS_Spike Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) IS_Spike->Extraction Evaporation Evaporation of Organic Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: General experimental workflow for this compound plasma sample analysis.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium acetate (LC-MS grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column, e.g., C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and vortex briefly.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions
Parameter Condition
LC System UHPLC
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
   this compoundm/z 370.0 -> [Product Ion 1], m/z 370.0 -> [Product Ion 2] (Hypothetical based on MW of 370.2)
   Internal Standard (IS)To be determined based on the selected IS
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Note: The specific MRM transitions and collision energies for this compound and the internal standard must be optimized experimentally.

Method Validation Summary

A bioanalytical method for the quantification of this compound in plasma should be validated according to regulatory guidelines. The following tables summarize representative acceptance criteria and hypothetical validation data.

Table 1: Calibration Curve and Linearity
Parameter Result
Linearity Range 1 - 1000 ng/mL
Regression Model 1/x² weighted linear regression
Correlation Coefficient (r²) > 0.99
Table 2: Precision and Accuracy
QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1≤ 20%± 20%≤ 20%± 20%
Low QC 3≤ 15%± 15%≤ 15%± 15%
Mid QC 100≤ 15%± 15%≤ 15%± 15%
High QC 800≤ 15%± 15%≤ 15%± 15%
Table 3: Recovery and Matrix Effect
QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 385 - 11585 - 115
High QC 80085 - 11585 - 115
Table 4: Stability
Stability Condition Duration Acceptance Criteria
Bench-top (Room Temp) 4 hoursMean concentration within ±15% of nominal
Freeze-thaw Cycles 3 cyclesMean concentration within ±15% of nominal
Long-term (-80°C) 30 daysMean concentration within ±15% of nominal
Autosampler (4°C) 24 hoursMean concentration within ±15% of nominal

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. Proper validation of this method is essential to ensure the reliability of data generated in support of clinical and non-clinical studies. This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of this compound.

Application Notes and Protocols: Lingdolinurad in Gout Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of lingdolinurad (formerly ABP-671), a novel URAT1 inhibitor, for the treatment of chronic gout. The information is based on publicly available data from clinical trials and outlines its potential use, mechanism of action, and available efficacy and safety data. Protocols for key experimental concepts are also provided.

Introduction

This compound is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1][2] By blocking URAT1, this compound increases the excretion of uric acid in urine, thereby lowering serum uric acid (sUA) levels.[1] Elevated sUA, or hyperuricemia, is a primary factor in the development of gout, a painful inflammatory arthritis caused by the crystallization of monosodium urate in the joints and other tissues.[2]

Current gout management guidelines from the American College of Rheumatology and other international bodies recommend a treat-to-target approach, aiming for an sUA level below 6 mg/dL, and in some cases, below 5 mg/dL, to control gout symptoms and resolve tophi.[3][4][5] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat are first-line treatments, a significant number of patients do not reach their target sUA levels with monotherapy.[6] This has led to the exploration of combination therapies, and URAT1 inhibitors like this compound are a promising class of drugs for this purpose.

Mechanism of Action: URAT1 Inhibition

This compound exerts its therapeutic effect by specifically targeting the URAT1 transporter located in the apical membrane of the proximal tubule cells in the kidneys.[1] Under normal physiological conditions, URAT1 reabsorbs approximately 90% of the filtered uric acid from the urine back into the blood.[2] In individuals with hyperuricemia, this reabsorption contributes to elevated sUA levels.

By inhibiting URAT1, this compound blocks this reabsorption process, leading to increased renal excretion of uric acid and a subsequent reduction in sUA levels.[1] This mechanism of action is complementary to that of XOIs, which reduce the production of uric acid.

Gout_Pathophysiology_and_Drug_Action cluster_blood Bloodstream cluster_kidney Kidney (Proximal Tubule) cluster_joint Joint Purines Dietary & Endogenous Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid_blood Uric Acid Xanthine->UricAcid_blood Xanthine Oxidase Hyperuricemia Hyperuricemia (High Serum Uric Acid) UricAcid_blood->Hyperuricemia UricAcid_urine Uric Acid in Urine UricAcid_blood->UricAcid_urine Glomerular Filtration MSU_Crystals Monosodium Urate (MSU) Crystals Hyperuricemia->MSU_Crystals URAT1 URAT1 Transporter URAT1->UricAcid_blood UricAcid_urine->URAT1 Reabsorption Inflammation Inflammation (Gout Flare) MSU_Crystals->Inflammation Allopurinol Allopurinol/ Febuxostat (XOI) Allopurinol->Xanthine Inhibits This compound This compound (URAT1 Inhibitor) This compound->URAT1 Inhibits

Figure 1: Gout pathophysiology and sites of drug action.

This compound Clinical Trial Data

Recent press releases have announced positive topline results from a global Phase 2b/3 clinical trial of this compound.[3][4][7] This multicenter, randomized, double-blind, six-month study compared different doses of this compound to allopurinol (in a treat-to-target approach) and a placebo.[4]

Efficacy Data

The trial successfully met its primary and secondary endpoints, demonstrating this compound's strong efficacy in lowering sUA levels.[4]

Table 1: Summary of this compound Phase 2b/3 Efficacy Results (vs. Allopurinol and Placebo)

Efficacy EndpointThis compoundAllopurinolPlaceboCitation
sUA Lowering Superior to allopurinolTreat-to-Target (up to 800 mg/day)-[3][4]
Patients Reaching sUA < 6 mg/dL Higher proportion than allopurinol--[7]
Patients Reaching sUA < 5 mg/dL Higher proportion than allopurinol--[3][4]
Patients Reaching sUA < 4 mg/dL Higher proportion than allopurinol--[3][4][7]
Reduction in Acute Gout Attacks Up to 42% maximum risk reduction (weeks 15-28)--[3][4][7]
Tophus Diameter Reduction 91% response rate by week 28--[3][7][8]

Note: Data is based on company press releases and may be subject to change upon full peer-reviewed publication.

A Phase 2a dose-escalating study in patients with mild to moderate renal impairment also showed that this compound lowered sUA levels below the 6 mg/dL threshold and was safe and well-tolerated.[9] Doses from 2 mg to 12 mg once daily reduced sUA below 6 mg/dL in all patients, and 85.7% of subjects reached the 5 mg/dL target at the lowest dose of 1 mg.[9]

Safety and Tolerability

Topline results from the Phase 2b/3 trial indicate that this compound has a favorable safety profile.[3][5] The overall adverse events in the recommended Phase 3 dose group were comparable to the placebo group.[4] Notably, no cardiovascular risks or liver toxicity were reported, which are concerns with some other urate-lowering therapies.[3][5][7]

This compound in Combination with Other Gout Therapies

While the most recent clinical trial data for this compound focuses on its use as a monotherapy compared to allopurinol, the mechanism of action of URAT1 inhibitors makes them well-suited for combination therapy, particularly with XOIs.[10] This dual-mechanism approach—reducing uric acid production with an XOI and increasing its excretion with a URAT1 inhibitor—can be effective for patients who do not reach their target sUA with monotherapy.[10]

Although specific data on this compound combination therapy is not yet available, studies with other URAT1 inhibitors, such as lesinurad, have demonstrated the efficacy of this approach. For example, lesinurad in combination with allopurinol or febuxostat has been shown to significantly increase the proportion of patients achieving their target sUA levels compared to XOI monotherapy.[10][11]

Future clinical trials will be necessary to establish the efficacy and safety of this compound in combination with allopurinol, febuxostat, and for the management of acute gout flares in combination with anti-inflammatory agents like colchicine.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound and other urate-lowering therapies.

Protocol 1: Assessment of Urate-Lowering Efficacy in a Phase 2/3 Clinical Trial

Gout_Trial_Workflow cluster_arms Screening Patient Screening (Gout diagnosis, sUA ≥ 7 mg/dL) Washout Washout of Prior Urate-Lowering Therapy Screening->Washout Randomization Randomization Washout->Randomization ArmA Arm A: This compound (Dose X) Randomization->ArmA ArmB Arm B: This compound (Dose Y) Randomization->ArmB ArmC Arm C: Allopurinol (Treat-to-Target) Randomization->ArmC ArmD Arm D: Placebo Randomization->ArmD Treatment Treatment Period (e.g., 6 months) Monitoring Regular Monitoring: sUA levels, Gout Flares, Adverse Events, Tophus Size Treatment->Monitoring Endpoint Primary Endpoint Analysis: Proportion of patients with sUA < 6 mg/dL at Month 6 Monitoring->Endpoint Secondary Secondary Endpoint Analysis: sUA < 5 & 4 mg/dL, Flare Rate, Tophus Resolution, Safety Endpoint->Secondary cluster_arms cluster_arms

Figure 2: Generalized workflow for a gout clinical trial.
  • Patient Population: Adult patients with a diagnosis of gout and hyperuricemia (e.g., sUA ≥ 7 mg/dL). Patients may be required to have a history of gout flares or the presence of tophi.

  • Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.

  • Treatment Arms:

    • This compound (various doses, e.g., 2 mg, 4 mg) once daily.

    • Allopurinol (dose-titrated to a target sUA of < 6 mg/dL, e.g., starting at 100 mg/day and titrating up to 800 mg/day).

    • Placebo once daily.

  • Concomitant Medication: All patients should receive prophylactic anti-inflammatory therapy (e.g., colchicine, NSAIDs) for the initial period of the trial (e.g., first 8-16 weeks) to reduce the risk of treatment-initiation gout flares.

  • Primary Endpoint: The proportion of subjects who achieve a target sUA level (e.g., < 6.0 mg/dL) at the end of the treatment period (e.g., 6 months).

  • Secondary Endpoints:

    • Proportion of subjects achieving more stringent sUA targets (e.g., < 5.0 mg/dL, < 4.0 mg/dL).

    • Mean change in sUA from baseline.

    • Rate of gout flares over the treatment period.

    • Change in tophus size for patients with tophaceous gout.

    • Safety and tolerability, including the incidence of adverse events.

  • Data Analysis: Statistical comparisons of the proportion of responders in each treatment arm will be performed using appropriate statistical tests (e.g., chi-squared test). Continuous variables will be analyzed using methods such as ANCOVA.

Protocol 2: In Vitro Assessment of URAT1 Inhibition
  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected with a plasmid expressing human URAT1.

  • Assay Principle: Measure the uptake of a radiolabeled substrate of URAT1 (e.g., [14C]uric acid) in the presence and absence of the inhibitor (this compound).

  • Procedure: a. Plate the URAT1-expressing HEK293 cells in a multi-well plate and grow to confluence. b. Wash the cells with a pre-incubation buffer. c. Incubate the cells with varying concentrations of this compound for a specified time. d. Add [14C]uric acid to the wells and incubate to allow for uptake. e. Stop the uptake by rapidly washing the cells with ice-cold buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition of uric acid uptake at each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of URAT1 activity).

Conclusion

This compound is a promising new URAT1 inhibitor for the treatment of chronic gout. Topline results from a Phase 2b/3 clinical trial suggest that it is highly effective in lowering sUA levels, with a safety profile comparable to placebo. While specific data on its use in combination with other gout therapies is not yet available, its mechanism of action makes it a strong candidate for use with XOIs in patients who do not achieve their target sUA with monotherapy. Further peer-reviewed publications of the clinical trial data are anticipated and will provide a more detailed understanding of the efficacy and safety of this compound.

References

Application Notes and Protocols for Developing Animal Models of Hyperuricemia for Lingdolinurad Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing animal models of hyperuricemia, a key prerequisite for the preclinical evaluation of novel urate-lowering therapies such as Lingdolinurad (ABP-671). The included methodologies, data presentation guidelines, and visual diagrams are intended to facilitate the standardized assessment of therapeutic efficacy.

Introduction to Hyperuricemia and this compound

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a metabolic disorder that can lead to gout and is associated with kidney disease, hypertension, and cardiovascular complications. Uric acid is the final product of purine metabolism in humans. Its levels are balanced by production and excretion. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid from the kidneys back into the bloodstream.

This compound is a novel, potent, and selective inhibitor of URAT1. By blocking URAT1, this compound promotes the excretion of uric acid in the urine, thereby lowering sUA levels.[1][2] Preclinical and clinical studies have demonstrated its potential as an effective treatment for hyperuricemia and gout.[3][4][5]

Animal Models of Hyperuricemia

The development of reliable animal models is critical for studying the pathophysiology of hyperuricemia and for testing the efficacy of new drugs. Rodent models are commonly used; however, a key difference from humans is that most rodents possess the enzyme uricase, which breaks down uric acid into the more soluble allantoin. To overcome this, hyperuricemia is often induced by inhibiting uricase with agents like potassium oxonate or by overloading the purine metabolism pathway.

Potassium Oxonate-Induced Hyperuricemia Model

This is a widely used and effective model that mimics hyperuricemia by inhibiting the action of uricase.

Experimental Protocol:

  • Animals: Male Kunming mice or Sprague-Dawley rats (6-8 weeks old, 20-25g for mice, 180-220g for rats).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Induction:

    • Prepare a suspension of potassium oxonate (PO) in a vehicle such as 0.5% sodium carboxymethylcellulose (CMC-Na) or normal saline.

    • Administer potassium oxonate (250-300 mg/kg) via intraperitoneal (i.p.) injection or oral gavage.

    • To further elevate sUA levels, hypoxanthine (HX) (250-300 mg/kg) can be co-administered orally one hour before the potassium oxonate administration.[6]

    • The induction period can range from a single administration for acute models to daily administration for 7 or more days for chronic models.[6][7]

  • This compound Administration:

    • Dissolve or suspend this compound in an appropriate vehicle.

    • Administer this compound orally at various doses one hour after the administration of the inducing agents.

  • Sample Collection and Analysis:

    • Collect blood samples via retro-orbital plexus or tail vein at specified time points after drug administration (e.g., 2, 4, 6, 12, 24 hours).

    • Separate serum by centrifugation.

    • Measure serum uric acid levels using a commercial uric acid assay kit.

    • At the end of the study, animals can be euthanized, and kidney tissues collected for histopathological analysis.

Diet-Induced Hyperuricemia Model

This model simulates hyperuricemia resulting from a diet rich in purines.

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old, 180-220g).

  • Acclimatization: As described above.

  • Induction:

    • Prepare a high-purine diet. A common formulation consists of standard chow supplemented with 10% yeast extract and 2% potassium oxonate.

    • Provide the high-purine diet and water ad libitum for a period of 1 to 4 weeks.

  • This compound Administration:

    • Administer this compound orally at various doses daily, starting from the initiation of the high-purine diet or after a hyperuricemic state has been established.

  • Sample Collection and Analysis:

    • Monitor body weight and food intake regularly.

    • Collect blood samples weekly to monitor the progression of hyperuricemia.

    • At the end of the study, collect terminal blood and kidney samples for analysis as described above.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to allow for easy comparison between different treatment groups.

Table 1: Representative Efficacy of URAT1 Inhibitors in a Potassium Oxonate-Induced Hyperuricemia Mouse Model

Treatment GroupDose (mg/kg)Serum Uric Acid (mg/dL)% Reduction in sUA
Normal Control-1.5 ± 0.2-
Hyperuricemic Model-5.8 ± 0.6-
This compound (Representative)1Data Not AvailableData Not Available
This compound (Representative)5Data Not AvailableData Not Available
This compound (Representative)10Data Not AvailableData Not Available
Lesinurad (Example)[6]103.2 ± 0.444.8%
Verinurad (Example)[8]102.9 ± 0.350.0%

Note: Specific preclinical data for this compound in these models is not publicly available. The data for Lesinurad and Verinurad are provided as representative examples of the expected efficacy of a URAT1 inhibitor.

Table 2: Representative Efficacy of a URAT1 Inhibitor in a High-Purine Diet-Induced Hyperuricemia Rat Model

Treatment GroupDose (mg/kg/day)Serum Uric Acid (mg/dL) at Week 4% Reduction in sUA vs. Model
Normal Diet Control-1.8 ± 0.3-
High-Purine Diet Model-4.9 ± 0.5-
This compound (Representative)5Data Not AvailableData Not Available
Allopurinol (Positive Control)52.5 ± 0.449.0%

Note: This table illustrates the expected format for presenting data from a diet-induced hyperuricemia study.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding the rationale and execution of these studies.

G cluster_purine Purine Metabolism cluster_kidney Kidney Proximal Tubule Purines Dietary Purines / Endogenous Synthesis Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO) UricAcid_Filtrate Uric Acid in Filtrate UricAcid->UricAcid_Filtrate Glomerular Filtration URAT1 URAT1 Transporter UricAcid_Filtrate->URAT1 Reabsorption UricAcid_Blood Uric Acid in Blood URAT1->UricAcid_Blood This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of Action of this compound.

G cluster_induction Hyperuricemia Induction cluster_treatment Treatment Groups cluster_analysis Analysis PO Potassium Oxonate (i.p.) Vehicle Vehicle Control PO->Vehicle Lingdolinurad_Low This compound (Low Dose) PO->Lingdolinurad_Low Lingdolinurad_High This compound (High Dose) PO->Lingdolinurad_High Positive_Control Positive Control (e.g., Allopurinol) PO->Positive_Control HX Hypoxanthine (oral) HX->Vehicle HX->Lingdolinurad_Low HX->Lingdolinurad_High HX->Positive_Control Blood_Collection Blood Collection (Time Points) Vehicle->Blood_Collection Lingdolinurad_Low->Blood_Collection Lingdolinurad_High->Blood_Collection Positive_Control->Blood_Collection sUA_Measurement Serum Uric Acid Measurement Blood_Collection->sUA_Measurement Kidney_Histology Kidney Histopathology sUA_Measurement->Kidney_Histology

Caption: Experimental Workflow for this compound Testing.

Conclusion

The successful establishment of robust and reproducible animal models of hyperuricemia is fundamental to the preclinical development of novel therapeutics like this compound. The protocols outlined in these application notes provide a framework for inducing hyperuricemia in rodents and for evaluating the efficacy of URAT1 inhibitors. Adherence to standardized methodologies and clear data presentation will facilitate the generation of high-quality, comparable preclinical data, ultimately accelerating the translation of promising candidates to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lingdolinurad Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Lingdolinurad and what is its mechanism of action?

This compound (also known as ABP-671) is a potent and selective inhibitor of the human urate transporter 1 (URAT1).[1][2] URAT1 is primarily located in the kidneys and is responsible for the reabsorption of uric acid from the urine back into the blood.[3] By inhibiting URAT1, this compound blocks this reabsorption, leading to increased excretion of uric acid in the urine and a subsequent reduction of uric acid levels in the blood.[4] This mechanism of action makes it a promising therapeutic agent for conditions associated with high uric acid levels, such as gout and hyperuricemia.[4][5][6]

Q2: What is the known solubility of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] However, like many small molecule inhibitors, it has limited solubility in aqueous solutions. Detailed solubility information in common in vitro experimental buffers is provided in the "Data Presentation" section below.

Q3: How should I prepare a stock solution of this compound?

For most in vitro applications, it is recommended to prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide" for detailed strategies to mitigate this problem. Key suggestions include optimizing the final DMSO concentration, using a surfactant, and adjusting the pH of your buffer.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight370.21 g/mol [1]
Molecular FormulaC17H12BrN3O2[1]
AppearanceSolid[1]
CAS Number2088176-96-7
Solubility of this compound
Solvent/BufferSolubilityNotes
DMSO10 mM[1]
PBS (pH 7.4)LowProne to precipitation at higher concentrations.
Cell Culture Media (e.g., DMEM, RPMI)LowSolubility can be influenced by serum and other media components.

Experimental Protocols

Protocol: In Vitro URAT1 Inhibition Assay using HEK293 Cells

This protocol describes a non-isotopic uric acid uptake assay to measure the inhibitory activity of this compound on the human urate transporter 1 (URAT1) expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

  • Wild-type HEK293 cells (for control)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Uric acid

  • Krebs-Ringer buffer (or similar physiological salt solution)

  • This compound

  • DMSO (anhydrous)

  • Cell lysis buffer

  • Uric acid quantification kit (commercially available)

  • Microplate reader

Experimental Workflow Diagram:

Caption: Workflow for the in vitro URAT1 inhibition assay.

Procedure:

  • Cell Seeding: Seed hURAT1-HEK293 and wild-type HEK293 cells into 24-well plates at a density that will result in approximately 80% confluency on the day of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in DMSO to achieve the desired final concentrations for the dose-response curve.

  • Pre-incubation: On the day of the assay, remove the culture medium from the cells. Wash the cells once with pre-warmed Krebs-Ringer buffer. Add Krebs-Ringer buffer containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%). Incubate for 30 minutes at 37°C.

  • Uric Acid Uptake: Prepare a uric acid solution in Krebs-Ringer buffer (e.g., 750 µM). After the pre-incubation period, add the uric acid solution to each well and incubate for 30 minutes at 37°C.

  • Washing: To terminate the uptake, aspirate the uric acid solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable cell lysis buffer to each well.

  • Quantification: Determine the intracellular uric acid concentration using a commercial uric acid quantification kit according to the manufacturer's instructions.

  • Data Analysis: Subtract the background uric acid levels measured in the wild-type HEK293 cells from the levels in the hURAT1-HEK293 cells to determine the URAT1-specific uptake. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro experiments, with a focus on solubility.

IssuePossible CauseRecommended Solution
Precipitation of this compound upon dilution in aqueous buffer. Low aqueous solubility of the compound.- Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible while maintaining compound solubility. A final concentration of 0.1-0.5% is generally well-tolerated by most cell lines. - Use Surfactants: For cell-free assays, consider adding a small amount of a non-ionic surfactant such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer to improve solubility. Note that surfactants can be cytotoxic and should be used with caution in cell-based assays. - pH Adjustment: The solubility of some compounds can be influenced by pH. If your experimental design allows, test the solubility of this compound in buffers with slightly different pH values. - Pluronic F-127: Consider using Pluronic F-127, a non-ionic surfactant copolymer, to aid in solubilization.
High variability in experimental results. Inconsistent compound solubility or precipitation.- Vortexing/Sonication: Ensure the diluted compound solution is well-mixed by vortexing or brief sonication before adding it to the assay. - Visual Inspection: Always visually inspect your diluted compound solutions for any signs of precipitation before use. - Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment.
Low or no inhibitory activity observed. Compound precipitation leading to a lower effective concentration.- Confirm Solubility: Before conducting the full experiment, perform a preliminary solubility test at the highest concentration of this compound you plan to use in your assay buffer. - Increase Pre-incubation Time: A longer pre-incubation time may allow for better partitioning of the compound into the cellular membrane.
Cell toxicity observed at higher compound concentrations. Cytotoxicity of this compound or the solvent (DMSO).- Determine DMSO Tolerance: Perform a vehicle control experiment to determine the maximum concentration of DMSO your cells can tolerate without affecting viability. - Assess Compound Toxicity: Run a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration of this compound.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting common issues.

URAT1 Signaling Pathway

This compound directly targets the URAT1 transporter, which is a key component in the renal handling of uric acid. The diagram below illustrates the role of URAT1 in uric acid reabsorption and the mechanism of action of this compound.

G cluster_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Transporter UricAcid_Blood Uric Acid URAT1->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of URAT1 inhibition by this compound.

References

Lingdolinurad Technical Support Center: Addressing Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing Lingdolinurad, a potent and selective URAT1 inhibitor. While clinical trials have demonstrated a favorable safety profile for this compound, a thorough investigation of potential off-target effects is a critical component of preclinical research and development.[1] This guide offers troubleshooting advice and frequently asked questions to proactively address and investigate these potential effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of the human urate transporter 1 (hURAT1), also known as SLC22A12.[2][3] URAT1 is primarily located in the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood.[4][5] By inhibiting URAT1, this compound effectively increases the excretion of uric acid, thereby lowering serum uric acid levels.[6][7] This makes it a promising therapeutic agent for conditions such as gout and hyperuricemia.[8][9]

Q2: Have any significant off-target effects or adverse events been reported for this compound in clinical trials?

Clinical trials of this compound have shown a good safety and tolerability profile.[1] Notably, studies have indicated that this compound is not associated with the cardiovascular risks or liver toxicity that have been concerns for other urate-lowering therapies.[1] The overall incidence of adverse events in the recommended clinical dose groups has been comparable to that of placebo.[1]

Q3: Why is it important to investigate potential off-target effects of this compound in my research?

While this compound has shown high selectivity for URAT1, all small molecules have the potential to interact with unintended targets.[10][11] Investigating potential off-target effects is crucial for:

  • Comprehensive Mechanistic Understanding: A complete understanding of the compound's biological activity.

  • Data Integrity: Ensuring that observed phenotypic effects in experimental models are due to the on-target inhibition of URAT1.

  • Predictive Safety Assessment: Identifying potential liabilities early in the drug discovery process can save time and resources.[12]

  • Discovery of New Therapeutic Applications: Off-target interactions are not always detrimental and can sometimes lead to the discovery of new therapeutic uses for a compound.

Q4: What are some general classes of potential off-targets for small molecule inhibitors like this compound?

Given its nature as a small molecule, and the common off-target profiles of other inhibitors, researchers should consider investigating interactions with:

  • Other Solute Carrier (SLC) and ATP-Binding Cassette (ABC) Transporters: Due to structural similarities among transporter proteins.[13][14]

  • G-Protein Coupled Receptors (GPCRs): A large and diverse family of receptors that are common off-targets for many drugs.[15][16]

  • Kinases: The human kinome is a frequent target for off-target interactions.[2][6][8][17]

  • Ion Channels: Off-target modulation of ion channels can have significant physiological effects.[7][18][19][20]

  • Enzymes and Nuclear Receptors: Other classes of proteins that can be inadvertently modulated.[12]

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

This guide provides a structured approach to troubleshooting unexpected results that may be indicative of off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cell phenotype (e.g., changes in proliferation, morphology, or viability) not readily explained by URAT1 inhibition. The phenotype may be due to this compound interacting with a protein in a critical cellular signaling pathway.1. Confirm On-Target Effect: Measure uric acid transport in your cell model to confirm URAT1 inhibition at the concentration used. 2. Broad-Panel Screening: Perform a broad off-target screening panel (e.g., kinome scan, GPCR panel) to identify potential unintended targets. 3. Phenotypic Rescue: If a potential off-target is identified, use a more selective inhibitor for that target or employ genetic knockdown (e.g., siRNA, CRISPR) to see if the phenotype is replicated or rescued.
Discrepancy between in vitro potency and cellular activity. This could be due to differences in cell permeability, efflux by transporters, or engagement of an off-target that masks the on-target effect.1. Cellular Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to URAT1 in the cellular context. 2. Investigate Transporter Interactions: Screen this compound against a panel of common ABC transporters (e.g., P-gp, BCRP, MRPs) to rule out active efflux.
Unexplained changes in downstream signaling pathways (e.g., phosphorylation events, second messenger levels). This compound may be directly or indirectly modulating a kinase, phosphatase, or GPCR.1. Kinome Profiling: A kinome-wide activity assay can identify unintended kinase inhibition or activation. 2. Second Messenger Assays: Measure levels of cAMP, IP1, or intracellular calcium to assess potential GPCR modulation.

Methodologies for Off-Target Profiling

A systematic approach to off-target profiling is recommended. This can be achieved through a tiered strategy, starting with computational predictions and progressing to broad in vitro screening and finally to targeted cellular assays.

In Silico and Computational Approaches

Computational models can predict potential off-target interactions based on the chemical structure of this compound.[10][11][21] These methods can help prioritize which experimental assays to perform.

In Vitro Off-Target Screening Panels

Several contract research organizations (CROs) offer comprehensive screening panels to assess the selectivity of small molecules.

Screening Panel Description Relevance for this compound
Kinome Profiling Assesses the inhibitory activity of a compound against a large panel of human kinases.[2][6][8][17]To identify any unintended modulation of kinase signaling pathways.
GPCR Panel Screens for binding or functional activity against a broad range of G-protein coupled receptors.[15][16][22]To rule out off-target effects on this large and functionally diverse receptor family.
Ion Channel Panel Evaluates the effect of the compound on the activity of various ion channels.[7][18][19][20]Important for assessing potential cardiotoxicity (e.g., hERG channel) and other physiological effects.
Transporter Panel Assesses interaction with other SLC and ABC transporters.[13][14]To determine selectivity against other transporters and identify potential drug-drug interaction liabilities.
Safety Pharmacology Panel A broad panel that typically includes a selection of targets from the above categories known to be associated with adverse drug reactions.[12]Provides a general overview of potential safety-critical off-target activities.
Cellular Target Engagement Assays

Cellular Thermal Shift Assay (CETSA): This assay can be used to verify the engagement of this compound with its intended target, URAT1, in a cellular environment.[23][24][25][26] It relies on the principle that ligand binding can stabilize a protein to thermal denaturation. A shift in the melting temperature of URAT1 in the presence of this compound provides evidence of target engagement.

Visualizing Pathways and Workflows

This compound's On-Target Signaling Pathway

On_Target_Pathway cluster_renal_tubule Renal Proximal Tubule Cell Uric_Acid_Lumen Uric Acid (in filtrate) URAT1 URAT1 (SLC22A12) Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid (intracellular) URAT1->Uric_Acid_Cell GLUT9 GLUT9 (SLC2A9) (basolateral) Uric_Acid_Cell->GLUT9 Uric_Acid_Blood Uric Acid (in blood) GLUT9->Uric_Acid_Blood This compound This compound This compound->URAT1 Inhibition

Caption: On-target mechanism of this compound inhibiting URAT1-mediated uric acid reabsorption.

Hypothetical Off-Target Kinase Signaling Pathway

Off_Target_Pathway This compound This compound Off_Target_Kinase Hypothetical Off-Target Kinase This compound->Off_Target_Kinase Unintended Inhibition Phospho_Substrate Phosphorylated Substrate (active) Off_Target_Kinase->Phospho_Substrate Phosphorylation Substrate Substrate (inactive) Substrate->Off_Target_Kinase Cellular_Response Unintended Cellular Response Phospho_Substrate->Cellular_Response

Caption: Hypothetical inhibition of a non-target kinase by this compound leading to an unintended cellular response.

Experimental Workflow for Off-Target Investigationdot

Experimental_Workflow Start Unexpected Experimental Phenotype Observed Confirm_On_Target Confirm On-Target URAT1 Inhibition Start->Confirm_On_Target In_Silico In Silico Off-Target Prediction Confirm_On_Target->In_Silico CETSA Cellular Target Engagement Assay (CETSA) Confirm_On_Target->CETSA In_Vitro_Screening Broad In Vitro Off-Target Screening (Kinome, GPCR, etc.) In_Silico->In_Vitro_Screening Identify_Hits Potential Off-Target(s) Identified? In_Vitro_Screening->Identify_Hits Validate_Hits Validate Off-Target with Orthogonal Assays (e.g., siRNA, selective inhibitor) Identify_Hits->Validate_Hits Yes Conclusion_On_Target Phenotype is Likely On-Target or Complex Identify_Hits->Conclusion_On_Target No Conclusion_Off_Target Phenotype is Likely Off-Target Mediated Validate_Hits->Conclusion_Off_Target

References

Technical Support Center: Overcoming Challenges in Long-Term Lingdolinurad Administration Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lingdolinurad in long-term experimental settings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during long-term this compound administration studies.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected plasma drug levels Formulation Issues: • Inconsistent suspension/dissolution of this compound in the vehicle. • Degradation of this compound in the vehicle over time.Administration Issues: • Inaccurate dosing volume. • Improper administration technique (e.g., oral gavage leading to regurgitation).Formulation Optimization: • Ensure thorough mixing of the formulation before each administration. • Prepare fresh formulations regularly and store as recommended. • Consider alternative vehicles if stability is a concern.Refine Administration Technique: • Calibrate pipettes and syringes regularly. • Ensure proper training on administration techniques to minimize animal stress and ensure accurate delivery.
Animal distress or adverse effects (e.g., weight loss, lethargy) Vehicle Toxicity: • The chosen vehicle may have inherent toxicity with long-term administration.Compound-Related Effects: • Potential off-target effects of this compound at the administered dose.Administration Stress: • Repeated handling and administration can induce chronic stress.Vehicle and Dose Evaluation: • Run a vehicle-only control group to assess the long-term effects of the vehicle. • If vehicle toxicity is suspected, consider alternative, well-tolerated vehicles. • Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in the specific animal model.Minimize Administration Stress: • Handle animals gently and efficiently. • Consider less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle.
Esophageal or gastric irritation Oral Gavage Injury: • Improper gavage technique can cause physical trauma to the esophagus or stomach.Formulation Irritancy: • The formulation itself may be irritating to the gastrointestinal mucosa.Improve Gavage Technique: • Use appropriately sized and flexible gavage needles. • Ensure proper restraint to prevent movement and injury during administration. • Consider using a less invasive administration route if the study design allows.Formulation Adjustment: • Evaluate the local tolerability of the formulation. • Consider formulating this compound in a more soothing vehicle, such as a methylcellulose suspension.
Variability in efficacy endpoints (e.g., serum uric acid levels) Biological Variability: • Natural biological variation among individual animals.Inconsistent Drug Exposure: • As mentioned above, issues with formulation or administration can lead to variable drug exposure.Assay Variability: • Inconsistent sample collection or processing. • Technical variability in the analytical method used to measure the endpoint.Experimental Design and Execution: • Increase sample size to account for biological variability. • Ensure consistent timing of dosing and sample collection. • Standardize all sample handling and processing procedures. • Validate the analytical assay for precision and accuracy.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is a suitable vehicle for oral administration of this compound in long-term rodent studies? A1: As this compound is likely a poorly water-soluble compound, common vehicles for oral administration in preclinical studies include aqueous suspensions of 0.5% carboxymethylcellulose (CMC) or 0.5% methylcellulose. For some applications, solutions containing polyethylene glycol (PEG) 400 or cyclodextrins may also be considered to improve solubility. It is crucial to conduct a vehicle tolerability study to ensure the chosen vehicle does not cause adverse effects in a long-term study.

  • Q2: How can I minimize stress and injury during long-term oral gavage? A2: To minimize stress and injury, ensure that personnel are well-trained in proper animal handling and gavage techniques. Use appropriately sized, soft, and flexible gavage tubes. Acclimatize the animals to handling and the procedure before the study begins. If possible, consider alternative, less stressful methods like voluntary ingestion of the compound mixed with a palatable food.

Efficacy and Mechanism of Action

  • Q3: What is the mechanism of action of this compound? A3: this compound is a selective inhibitor of Urate Transporter 1 (URAT1). URAT1 is primarily located in the kidneys and is responsible for the reabsorption of uric acid from the urine back into the blood. By inhibiting URAT1, this compound blocks this reabsorption, leading to increased excretion of uric acid in the urine and a reduction of serum uric acid levels.

  • Q4: What are the expected outcomes in a long-term study with this compound? A4: In a relevant animal model of hyperuricemia, long-term administration of this compound is expected to lead to a sustained reduction in serum uric acid levels. Depending on the model, it may also reduce or prevent the formation of uric acid crystals (tophi) in joints and other tissues.

Pharmacokinetics

  • Q5: What is a typical pharmacokinetic profile for a URAT1 inhibitor like this compound in preclinical models? A5: While specific data for this compound is not publicly available, a similar URAT1 inhibitor, dotinurad, showed a low apparent volume of distribution and low oral clearance in rats. This suggests that the drug remains primarily in the bloodstream and is cleared slowly, allowing for sustained plasma concentrations.

  • Q6: How frequently should I collect plasma samples for pharmacokinetic analysis in a long-term study? A6: For a long-term study, it is advisable to perform a full pharmacokinetic profile at the beginning of the study to establish parameters like Cmax, Tmax, and half-life. Subsequently, sparse sampling at trough (just before the next dose) and peak (at the expected Tmax) time points at several intervals throughout the study can help monitor for any changes in drug exposure over time, such as those due to enzyme induction or other long-term physiological changes.

Quantitative Data Summary

As specific preclinical data for this compound is not publicly available, the following table presents representative pharmacokinetic data for a hypothetical orally administered URAT1 inhibitor in rats to serve as an example for experimental design and data comparison.

Table 1: Example Pharmacokinetic Parameters of a URAT1 Inhibitor in Rats Following a Single Oral Dose

Parameter1 mg/kg5 mg/kg10 mg/kg
Cmax (ng/mL) 250 ± 451300 ± 2102800 ± 550
Tmax (h) 1.0 ± 0.51.5 ± 0.51.5 ± 0.8
AUC (0-24h) (ng·h/mL) 1500 ± 3008500 ± 120019000 ± 3500
Half-life (t½) (h) 4.5 ± 0.85.0 ± 1.05.2 ± 1.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

  • Materials:

    • This compound powder

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Mortar and pestle or homogenizer

    • Stir plate and magnetic stir bar

    • Calibrated balance and weigh boats

    • Sterile conical tubes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

    • Accurately weigh the this compound powder.

    • If using a mortar and pestle, add a small amount of the 0.5% CMC vehicle to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing.

    • Transfer the suspension to a sterile conical tube.

    • If using a homogenizer, place the weighed powder in a conical tube, add the full volume of the vehicle, and homogenize until a uniform suspension is achieved.

    • Place the tube on a stir plate with a magnetic stir bar and continue to stir at a low speed to maintain suspension uniformity until administration.

    • Visually inspect for any clumps or sedimentation before each aspiration.

Protocol 2: Long-Term Oral Gavage Administration in Rodents

  • Acclimatization:

    • Allow animals to acclimate to the facility for at least one week before the start of the study.

    • Handle the animals daily for several days prior to the first dose to reduce handling stress.

  • Dosing Procedure:

    • Gently but firmly restrain the animal.

    • Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate insertion depth for the gavage needle.

    • Aspirate the calculated dose of the this compound suspension into a syringe fitted with an appropriately sized, flexible-tipped gavage needle.

    • With the animal's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

    • Advance the needle smoothly to the predetermined depth. If any resistance is met, withdraw the needle and restart.

    • Administer the dose slowly and steadily.

    • Withdraw the needle gently.

    • Monitor the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing or regurgitation.

    • Record the dosing event, including time, volume, and any observations.

  • Monitoring:

    • Monitor animal body weight and general health daily or as specified in the study protocol.

    • Perform regular clinical observations to check for any adverse effects.

    • Collect blood samples for pharmacokinetic and pharmacodynamic (e.g., serum uric acid) analysis at predetermined time points.

Visualizations

G cluster_renal_tubule Renal Tubule Cell Uric_Acid_Blood Uric Acid in Bloodstream URAT1 URAT1 Transporter URAT1->Uric_Acid_Blood Uric_Acid_Urine Uric Acid in Urine Uric_Acid_Urine->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibits

Caption: Mechanism of Action of this compound.

G Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, sUA) Acclimatization->Baseline Dosing Daily Oral Dosing (this compound or Vehicle) Baseline->Dosing Monitoring Regular Monitoring (Health, Body Weight) Dosing->Monitoring Sampling Periodic Sampling (Blood for PK/PD) Dosing->Sampling Monitoring->Sampling Endpoint Terminal Endpoint (Tissue Collection, Final sUA) Sampling->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental Workflow for a Long-Term Study.

G Start Inconsistent Efficacy Observed Check_PK Review Pharmacokinetic Data Start->Check_PK Low_Exposure Is Drug Exposure Low or Variable? Check_PK->Low_Exposure Check_Formulation Investigate Formulation (Stability, Homogeneity) Low_Exposure->Check_Formulation Yes Adequate_Exposure Is Drug Exposure Adequate? Low_Exposure->Adequate_Exposure No Check_Dosing Verify Dosing Technique and Volume Accuracy Check_Formulation->Check_Dosing Check_PD Review Pharmacodynamic Response Adequate_Exposure->Check_PD Yes Target_Engagement Assess Target Engagement Check_PD->Target_Engagement Model_Issue Consider Animal Model Suitability Target_Engagement->Model_Issue

Caption: Troubleshooting Logic for Inconsistent Efficacy.

troubleshooting inconsistent results in Lingdolinurad experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Lingdolinurad (also known as ABP-671). The information is presented in a question-and-answer format to directly address common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, orally administered small molecule inhibitor of the human uric acid transporter 1 (hURAT1).[1][2][3] Its mechanism of action is to selectively inhibit URAT1 (encoded by the SLC22A12 gene), which is the primary transporter responsible for the reabsorption of uric acid in the kidneys.[4][5] By blocking this transporter, this compound increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3][5] Cryo-electron microscopy studies have shown that this compound binds to the central cavity of URAT1, locking it in an inward-facing conformation to inhibit its function.[5]

Q2: What are the primary research applications for this compound?

The primary application for this compound is in the research and treatment of conditions associated with hyperuricemia, most notably chronic gout.[1][4][6] It is being investigated for its ability to lower sUA levels to therapeutic targets (e.g., below 6, 5, or 4 mg/dL) to reduce gout flares and promote the dissolution of tophi.[6][7][8] Research applications include in vitro studies to understand URAT1 transporter kinetics and inhibition, and in vivo studies in animal models of hyperuricemia to evaluate efficacy and pharmacokinetics.[2][4]

Q3: What is the specific molecular target of this compound?

The specific molecular target of this compound is the urate transporter 1 (URAT1), a protein also known as Solute Carrier Family 22 Member 12 (SLC22A12).[1] This protein is predominantly expressed on the apical membrane of proximal tubule cells in the kidney and plays a crucial role in maintaining uric acid homeostasis.[5]

Section 2: Troubleshooting Inconsistent In Vitro Results

Q1: I am observing high variability in the IC50 values for this compound in my cell-based uric acid uptake assay. What are the potential causes?

High variability in IC50 values is a common issue in cell-based assays and can stem from multiple sources.[9]

Potential Causes:

  • Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are at different growth phases can respond inconsistently to drug treatment.[9] Immortalized cell lines, in particular, can yield variable results.[9]

  • Cell Density: The density of cells at the time of the assay can significantly impact results.[9]

  • hURAT1 Expression Levels: If using an overexpression system (e.g., HEK293-hURAT1), inconsistent or fluctuating expression of the URAT1 transporter will directly impact the assay window and inhibitor potency.[10]

  • Compound Stability and Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in the assay media can lead to inaccurate concentration calculations and reduced activity.[11] The compound may also be unstable over longer incubation periods.[9]

  • Assay Protocol Variations: Minor deviations in incubation times, temperature, or reagent concentrations can introduce variability.[12] This is particularly true for energy transfer or protein complementation assays.[10]

Recommended Solutions:

  • Standardize Cell Culture: Use cells from a consistent, low-passage stock. Regularly perform cell line authentication. Ensure cells are seeded at an optimal, consistent density for each experiment.[9]

  • Monitor hURAT1 Expression: If using an engineered cell line, periodically verify hURAT1 expression levels via qPCR or Western blot. Consider using a stable, clonal cell line for more consistent results.

  • Verify Compound Integrity: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and do not subject them to excessive freeze-thaw cycles. Visually inspect for precipitation after dilution into aqueous assay media. Perform a solubility test if issues persist.

  • Optimize and Standardize Protocol: Perform pilot experiments to determine optimal cell density and incubation times.[9] Ensure all protocol steps are meticulously documented and followed.[12]

Q2: My measured potency for this compound is significantly lower than published or expected values. What should I check?

Lower-than-expected potency can indicate a systematic issue with the assay setup or the compound itself.

Potential Causes:

  • Incorrect Compound Concentration: Errors in serial dilutions, calculation mistakes, or degradation of the compound stock can lead to lower effective concentrations.

  • Sub-optimal Assay Conditions: The assay buffer pH, temperature, or substrate (e.g., ¹⁴C-uric acid) concentration may not be optimal for URAT1 activity, thereby affecting inhibitor performance.

  • High Serum Content in Media: Proteins in fetal bovine serum (FBS) can bind to small molecules, reducing the free concentration of this compound available to interact with the URAT1 transporter.

  • Lysate-Based vs. Live-Cell Assay: If you are using a lysate-based assay, the protein-inhibitor interaction may re-equilibrate upon cell lysis and dilution, which can alter the apparent potency compared to a live-cell format.[10]

Recommended Solutions:

  • Verify Compound Stock: Confirm the concentration and purity of your this compound stock using an orthogonal method like HPLC-UV.

  • Re-optimize Assay Parameters: Review the literature for established URAT1 assay conditions. Consider running control experiments with a known URAT1 inhibitor like benzbromarone to validate your assay system.[4]

  • Reduce Serum or Use Serum-Free Media: If possible, perform the final incubation step in serum-free or low-serum media to maximize compound availability.

  • Use a Known Modulator: If available, test a known activator or inhibitor of URAT1 to confirm the expected biological response of your assay system.[10]

Section 3: Troubleshooting Inconsistent In Vivo Results

Q1: The serum uric acid (sUA) lowering effect of this compound is highly variable across my animal cohort. What could be the problem?

In vivo experiments are subject to a greater number of variables compared to in vitro work, which can contribute to inconsistent results.[13]

Potential Causes:

  • Animal Model Variability: The choice of species, strain, and sex of the animal can lead to different outcomes.[14] Some animal models for liver disease and metabolic disorders are known to have low reproducibility.[15][16] For example, rodents have a different susceptibility to certain toxic agents and a different metabolism compared to humans.[14][17]

  • Dosing Inaccuracy: Errors in animal weight measurement, dose calculation, or administration (e.g., incomplete oral gavage) can lead to significant variability in exposure.

  • Pharmacokinetic Differences: Individual animal differences in absorption, distribution, metabolism, and excretion (ADME) can alter the drug's efficacy.

  • Underlying Health Status: Undiagnosed health issues in some animals can affect their metabolic state and response to the drug.

  • Study Design Flaws: Lack of proper randomization of animals into treatment groups or small sample sizes can lead to biased or unreliable results.[12]

Recommended Solutions:

  • Refine Animal Model Selection: Carefully select the most appropriate and validated animal model for hyperuricemia. Ensure all animals are sourced from a reputable vendor and are of the same strain, sex, and age.

  • Standardize Dosing Procedures: Ensure all personnel are thoroughly trained in animal handling and dosing techniques. Double-check all dose calculations.

  • Increase Sample Size: A larger sample size can help to mitigate the effects of individual biological variability and increase statistical power.[12]

  • Implement Rigorous Study Design: Use randomization to assign animals to groups and, where possible, blind the researchers to the treatment groups to prevent unconscious bias.[18]

  • Monitor Animal Health: Conduct regular health checks to identify and exclude any animals that may be unwell.

Q2: I am not observing the expected dose-dependent reduction in serum uric acid (sUA) with this compound. What should I investigate?

A lack of a clear dose-response relationship can point to issues with drug exposure or a plateau in the biological effect.

Potential Causes:

  • Saturation of Absorption or Mechanism: At higher doses, the drug's absorption from the gut may be saturated. Alternatively, the URAT1 target may be fully inhibited, meaning further increases in dose will not produce a greater effect.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The timing of blood sampling may not coincide with the peak efficacy of the drug. A full PK/PD study is often needed to understand the relationship between drug concentration and effect over time.[12]

  • Inappropriate Dose Range: The selected dose range may be too narrow or may already be on the plateau of the dose-response curve.

  • Formulation/Vehicle Issues: The vehicle used to formulate this compound for dosing may be inappropriate, leading to poor solubility, stability, or absorption.

Recommended Solutions:

  • Conduct a PK/PD Study: Measure both the concentration of this compound in the plasma and the sUA levels at multiple time points after dosing to build a comprehensive PK/PD model.

  • Expand the Dose Range: Test a wider range of doses, including lower concentrations, to better define the dose-response curve. Clinical trials for this compound have tested doses from 1 mg to 12 mg.[7]

  • Optimize the Formulation: Ensure the dosing vehicle is appropriate for an oral small molecule. Test different formulations if poor absorption is suspected.

  • Review Published Data: Compare your dose range and results with those from published preclinical and clinical studies to ensure your expectations are aligned.[7][19]

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data from this compound studies to serve as a reference for expected outcomes.

Table 1: Summary of this compound Clinical Efficacy (Phase 2a/2b Trials)

Dose (Once Daily)Key OutcomePatient PopulationCitation
1 mg85.7% of subjects reached sUA target of < 5 mg/dL.Chronic gout with mild-to-moderate kidney abnormalities.[7]
2 mgAll patients experienced reduction in sUA below 6 mg/dL.Chronic gout with mild-to-moderate kidney abnormalities.[7]
4 mgNearly 90% of patients saw sUA levels drop below 6 mg/dL.Gout and hyperuricemia patients.[19]
8 mg100% of patients saw sUA levels drop below 5 mg/dL.Gout and hyperuricemia patients.[19]
12 mg100% of patients saw sUA levels drop below 5 mg/dL and 100% achieved < 4 mg/dL.Gout and hyperuricemia patients.[19]
Recommended Phase 3 DoseShowed therapeutic advantage over allopurinol; significantly reduced risk of acute gout attacks.Chronic gout patients.[6][20]

Table 2: General Troubleshooting Checklist for Preclinical Experiments

CheckpointAreaKey ConsiderationsCitation
Study Design PlanningRandomization, blinding, sample size calculation, pre-specified data analysis plan.[12][13][21]
Compound ReagentsPurity, solubility, stability in media, correct concentration, absence of PAINS.[11]
Biologicals MaterialsCell line authentication, low passage number, consistent animal strain/sex/age.[9][12]
Protocol ExecutionStandardized procedures, consistent timing, appropriate controls, detailed documentation.[12]
Data Analysis ReportingAvoid selective reporting, use appropriate statistical tests, transparent reporting of all data.[13][18]

Section 5: Key Experimental Protocols

Protocol 1: Standard In Vitro Uric Acid Uptake Inhibition Assay

This protocol provides a general methodology for assessing this compound's inhibitory effect on URAT1-mediated uric acid uptake in an engineered cell line.

Materials:

  • HEK293 cells stably expressing hURAT1 (HEK293-hURAT1).

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH 7.4.

  • This compound and control compounds.

  • [¹⁴C]-Uric Acid.

  • Cell Lysis Buffer (e.g., 0.1 N NaOH).

  • Scintillation fluid and counter.

Methodology:

  • Cell Seeding: Seed HEK293-hURAT1 cells into 24- or 48-well plates at a pre-determined optimal density and grow to ~90-95% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no inhibitor" control.

  • Pre-incubation: Wash the cell monolayer twice with warm Assay Buffer. Add the compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: To each well, add Assay Buffer containing [¹⁴C]-Uric Acid (at a concentration near its Km for the transporter, e.g., 5-10 µM) to initiate the uptake reaction.

  • Uptake Termination: After a short, defined incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis: Lyse the cells by adding Cell Lysis Buffer to each well and incubating for 30 minutes.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Protocol for a Rodent Model of Hyperuricemia

This protocol describes a common method for inducing hyperuricemia in rodents and assessing the efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Uricase inhibitor (e.g., potassium oxonate).

  • Uric acid precursor (e.g., inosine or hypoxanthine).

  • This compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes).

  • Serum uric acid assay kit.

Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week with free access to standard chow and water.

  • Hyperuricemia Induction: Induce hyperuricemia by administering a uricase inhibitor (e.g., potassium oxonate, 250 mg/kg, intraperitoneally) 1 hour before administering a uric acid precursor (e.g., inosine, 500 mg/kg, oral gavage). This model acutely raises sUA levels.

  • Grouping and Dosing: Randomly assign animals to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control). Administer the test compounds by oral gavage at a defined time relative to the induction agents.

  • Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at baseline (before induction) and at several time points after drug administration (e.g., 1, 2, 4, 8, 24 hours).

  • Serum Preparation: Process blood samples to separate the serum.

  • sUA Measurement: Measure the concentration of uric acid in the serum samples using a commercial enzymatic assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the mean sUA levels for each group at each time point. Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by a post-hoc test). Plot the percent reduction in sUA compared to the vehicle control group.

Section 6: Diagrams and Visualizations

The following diagrams illustrate key concepts related to this compound experiments.

Lingdolinurad_Mechanism cluster_cell Kidney Proximal Tubule Cell cluster_blood Bloodstream cluster_urine Tubular Lumen (Urine) URAT1 URAT1 Transporter (SLC22A12) Blood_UA Uric Acid (Reabsorbed) URAT1->Blood_UA Urine_UA Uric Acid (in Filtrate) Urine_UA->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of action for this compound in the kidney.

Troubleshooting_In_Vitro cluster_compound cluster_cells cluster_protocol Start Inconsistent In Vitro Results (e.g., IC50 Variability) Check_Compound 1. Review Compound Start->Check_Compound Check_Cells 2. Review Cell Line Start->Check_Cells Check_Protocol 3. Review Assay Protocol Start->Check_Protocol Purity Purity / Degradation Check_Compound->Purity Solubility Solubility / Precipitation Check_Compound->Solubility Concentration Stock Concentration / Dilutions Check_Compound->Concentration Auth Authentication Check_Cells->Auth Passage Passage Number Check_Cells->Passage Health Health / Viability Check_Cells->Health Density Seeding Density Check_Cells->Density Timing Incubation Times Check_Protocol->Timing Reagents Reagent Stability Check_Protocol->Reagents Controls Positive/Negative Controls Check_Protocol->Controls SOP Adherence to SOP Check_Protocol->SOP

Caption: Troubleshooting workflow for inconsistent in vitro results.

In_Vivo_Variables Center In Vivo Outcome Variability Model Animal Model (Species, Strain, Sex) Center->Model Dosing Dosing Procedure (Route, Vehicle, Accuracy) Center->Dosing Health Animal Health & Diet (Stress, Subclinical Illness) Center->Health PKPD PK/PD Factors (Metabolism, Sampling Time) Center->PKPD Design Experimental Design (Randomization, Blinding) Center->Design

Caption: Key sources of variability in in vivo animal experiments.

References

URAT1 Inhibitor Screening Assays: A Technical Support Guide Featuring Lingdolinurad

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of URAT1 inhibitor screening assays, with a special focus on the novel inhibitor, Lingdolinurad. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate your research and development efforts in the field of gout and hyperuricemia therapeutics.

Troubleshooting and FAQs

This section addresses common issues encountered during URAT1 inhibitor screening assays.

Question Answer
Why am I seeing high background in my fluorescence-based URAT1 assay? High background can obscure the signal from your inhibitor. Potential causes include: * Autofluorescence of test compounds: Screen your compounds for inherent fluorescence at the assay wavelengths. * Non-specific binding of the fluorescent substrate: Optimize washing steps and consider using a blocking buffer. * Cellular autofluorescence: Ensure you are using a plate reader with appropriate filters to minimize background from cellular components.
My radiolabeled uric acid uptake is very low, even in the control wells. What could be the problem? Low uptake can be due to several factors: * Low URAT1 expression: Verify the expression of URAT1 in your cell line (e.g., HEK293T) via Western blot or qPCR. * Poor cell health: Ensure cells are healthy and not overgrown before starting the assay. Culture cells to 70-90% confluency for optimal results. * Sub-optimal assay buffer: The composition of the uptake buffer is critical. Ensure it is correctly prepared and at the appropriate pH. * Degraded radiolabeled uric acid: Use fresh or properly stored [14C]uric acid.
I am observing significant well-to-well variability in my assay plate. How can I improve consistency? Variability can compromise the reliability of your results. To improve consistency: * Ensure uniform cell seeding: Use a multichannel pipette and mix the cell suspension thoroughly before seeding. * Consistent washing steps: Automate washing steps if possible, or be meticulous with manual washing to ensure uniformity across the plate. * Temperature control: Maintain a consistent temperature during incubation steps. * Edge effects: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
My known URAT1 inhibitor control (e.g., Benzbromarone) is showing lower than expected potency (high IC50). What should I check? A shift in the potency of your positive control can indicate a problem with the assay system: * Incorrect inhibitor concentration: Double-check the dilution calculations and the stock solution concentration. * Binding to plasticware: Some compounds can adsorb to plastic. Consider using low-binding plates. * Presence of serum in the assay buffer: Serum proteins can bind to inhibitors and reduce their effective concentration. Assays should typically be performed in serum-free buffer.
How does this compound compare to other URAT1 inhibitors in these assays? This compound is a potent and selective URAT1 inhibitor. In preclinical studies, it has demonstrated high affinity for the URAT1 transporter, effectively blocking the reabsorption of uric acid. See the data tables below for a comparison of IC50 values with other common URAT1 inhibitors.

Comparative Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized URAT1 inhibitors. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: IC50 Values of URAT1 Inhibitors from Comparative Studies

InhibitorIC50 (µM)Cell LineAssay TypeSource
This compound Not explicitly stated in the provided comparative study, but its binding was confirmed.Humanized rat URAT1 in HEK293TCryo-EM structural analysis[1]
Benzbromarone 0.29HEK-293T[14C]Urate uptake[2]
Lesinurad 3.53HEK-293T[14C]Urate uptake[2]
Probenecid 13.23HEK-293T[14C]Urate uptake[2]

Table 2: Additional Reported IC50 Values for URAT1 Inhibitors

InhibitorIC50 (µM)Source
This compound A potent URAT1 inhibitor, with one source citing an IC50 of 35 nM for the human transporter.[3]
Benzbromarone 0.0372 - 0.29[2][4]
Lesinurad 3.53 - 7.3[2][5][6][7]
Probenecid 13.23 - 50[2][8]

Experimental Protocols

Detailed methodologies for key URAT1 inhibitor screening assays are provided below.

Protocol 1: Radiolabeled [14C]Uric Acid Uptake Assay

This is a classic and robust method for quantifying URAT1 activity.

Materials:

  • HEK293T cells stably expressing human URAT1 (hURAT1)

  • Control HEK293T cells (not expressing hURAT1)

  • 24-well cell culture plates

  • [14C]Uric acid

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

  • Test compounds (including this compound and positive controls)

Procedure:

  • Cell Seeding: Seed hURAT1-expressing HEK293T and control cells in 24-well plates at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of your test compounds (e.g., this compound) and positive controls (e.g., Benzbromarone) in uptake buffer.

  • Pre-incubation: Wash the cells once with pre-warmed uptake buffer. Add the compound dilutions to the respective wells and pre-incubate for 10-30 minutes at 37°C.

  • Uptake Initiation: Add [14C]uric acid to each well to a final concentration of 5 µM and incubate for a defined period (e.g., 2-5 minutes) at 37°C.

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.

  • Cell Lysis: Add lysis buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the counts from the control cells (non-URAT1 expressing) to determine URAT1-specific uptake. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence-Based 6-Carboxyfluorescein (6-CFL) Uptake Assay

This method offers a non-radioactive alternative for high-throughput screening.

Materials:

  • HEK293T cells stably expressing hURAT1

  • 96-well black, clear-bottom cell culture plates

  • 6-Carboxyfluorescein (6-CFL)

  • Uptake buffer (e.g., HBSS)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Fluorescence plate reader

  • Test compounds

Procedure:

  • Cell Seeding: Seed hURAT1-expressing HEK293T cells in a 96-well plate.

  • Compound and Substrate Preparation: Prepare serial dilutions of test compounds and a working solution of 6-CFL in uptake buffer.

  • Pre-incubation: Wash the cells with uptake buffer. Add the compound dilutions and pre-incubate.

  • Uptake Initiation: Add the 6-CFL solution to the wells and incubate at room temperature for a specified time (e.g., 1 hour).

  • Uptake Termination and Washing: Aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.[9]

  • Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature, protected from light.[9]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 490 nm and 525 nm, respectively.[9]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.

Visualizing Key Pathways and Workflows

To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

G cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 GLUT9 GLUT9 BasolateralMembrane Basolateral Membrane UricAcid_cell Uric Acid Blood Blood UricAcid_cell->Blood Efflux ApicalMembrane Apical Membrane TubularLumen Tubular Lumen (Urine) TubularLumen->UricAcid_cell Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: Uric acid reabsorption pathway in the renal proximal tubule.

G cluster_workflow URAT1 Inhibitor Screening Workflow Start Start CellCulture 1. Culture URAT1-expressing HEK293T cells Start->CellCulture Seeding 2. Seed cells into assay plates CellCulture->Seeding CompoundAddition 3. Add this compound & other test compounds Seeding->CompoundAddition SubstrateAddition 4. Add labeled substrate ([14C]Uric Acid or 6-CFL) CompoundAddition->SubstrateAddition Incubation 5. Incubate for defined time SubstrateAddition->Incubation Washing 6. Wash cells to remove extracellular substrate Incubation->Washing Lysis 7. Lyse cells Washing->Lysis Detection 8. Measure signal (Radioactivity or Fluorescence) Lysis->Detection Analysis 9. Analyze data and determine IC50 Detection->Analysis End End Analysis->End

Caption: General experimental workflow for URAT1 inhibitor screening.

G cluster_issues Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Troubleshooting Troubleshooting Logic HighBackground High Background Troubleshooting->HighBackground LowSignal Low Signal Troubleshooting->LowSignal HighVariability High Variability Troubleshooting->HighVariability Autofluorescence Compound Autofluorescence HighBackground->Autofluorescence NonspecificBinding Non-specific Binding HighBackground->NonspecificBinding LowExpression Low URAT1 Expression LowSignal->LowExpression PoorCellHealth Poor Cell Health LowSignal->PoorCellHealth InconsistentSeeding Inconsistent Seeding HighVariability->InconsistentSeeding EdgeEffects Edge Effects HighVariability->EdgeEffects ScreenCompounds Screen compound fluorescence Autofluorescence->ScreenCompounds OptimizeWashing Optimize washing steps NonspecificBinding->OptimizeWashing ValidateExpression Validate protein expression LowExpression->ValidateExpression CheckCellViability Check cell viability PoorCellHealth->CheckCellViability ImproveSeeding Improve seeding technique InconsistentSeeding->ImproveSeeding AvoidOuterWells Avoid using outer wells EdgeEffects->AvoidOuterWells

Caption: Troubleshooting decision tree for URAT1 screening assays.

References

managing potential adverse effects of Lingdolinurad in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lingdolinurad in animal studies. The information is designed to help manage potential adverse effects and ensure the successful execution of experiments.

Troubleshooting Guides

This section offers guidance on identifying and managing potential adverse effects during in vivo studies with this compound. As specific preclinical toxicology data for this compound is not publicly available, this guidance is based on the known toxicological profile of other URAT1 inhibitors and general principles of preclinical drug development.

Issue 1: Signs of Potential Renal Effects

  • Symptoms: Increased water consumption, changes in urine volume or color, abnormal posture suggesting discomfort, or elevated serum creatinine and blood urea nitrogen (BUN) levels.

  • Troubleshooting Steps:

    • Hydration: Ensure all animals have free access to drinking water. Dehydration can exacerbate potential renal effects.

    • Dose Adjustment: Consider if the administered dose is appropriate for the animal model. If signs of toxicity are observed, a dose reduction or temporary discontinuation may be necessary.

    • Urinalysis: Perform urinalysis to check for proteinuria, hematuria, or crystalluria.

    • Serum Biomarkers: Monitor serum creatinine and BUN levels at baseline and throughout the study to detect any changes in renal function.

    • Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, perform a thorough histopathological examination of the kidneys.

Issue 2: Signs of Potential Gastrointestinal (GI) Effects

  • Symptoms: Diarrhea, constipation, decreased food intake, weight loss, or signs of abdominal discomfort.

  • Troubleshooting Steps:

    • Dietary Monitoring: Closely monitor food and water intake.

    • Body Weight: Record body weights at least three times a week to track any significant changes.

    • Stool Consistency: Observe and record the consistency of feces daily.

    • Supportive Care: If diarrhea occurs, ensure adequate hydration. For decreased food intake, providing a more palatable diet may be considered.

    • Necropsy: In case of mortality or at the end of the study, a gross and microscopic examination of the gastrointestinal tract should be performed.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Urate Transporter 1 (URAT1). URAT1 is primarily located in the kidneys and is responsible for the reabsorption of uric acid from the urine back into the blood. By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.

Q2: What are the potential adverse effects of this compound in animal studies?

A2: While clinical trials in humans have shown this compound to have a good safety and tolerability profile, with adverse events comparable to placebo, it is important to monitor for potential class-effects of URAT1 inhibitors in animal studies. Based on data from other drugs in this class, potential target organs for toxicity in animals include the kidney and the gastrointestinal tract .[1]

Q3: Are there any specific safety concerns like liver or cardiovascular toxicity?

A3: Clinical data for this compound has not shown evidence of cardiovascular risks or liver toxicity, which have been concerns with other urate-lowering drugs.[2][3] A human mass balance study indicated that this compound is mostly excreted in its original form and does not produce metabolites associated with severe liver toxicity seen with some other gout treatments.[4][5] However, routine monitoring of liver function (e.g., ALT, AST) as part of standard preclinical safety assessment is still recommended.

Q4: How should I monitor for potential renal toxicity in my animal study?

A4: We recommend a multi-faceted approach:

  • Clinical Observations: Daily observation for changes in water intake, urination, and general well-being.

  • Clinical Pathology: Collection of blood samples for measurement of serum creatinine and BUN at baseline and at predetermined intervals during the study.

  • Urinalysis: Periodic collection of urine to monitor for changes in volume, specific gravity, and the presence of protein, blood, or crystals.

  • Histopathology: A complete microscopic examination of the kidneys at the end of the study is crucial.

Q5: What should I do if I observe adverse effects in my study animals?

A5: If you observe any adverse effects, it is important to document them thoroughly. Depending on the severity, you may need to adjust the dose, provide supportive care, or in severe cases, euthanize the animal and perform a full necropsy and histopathological analysis to determine the cause. Consulting with a veterinarian experienced in laboratory animal medicine is highly recommended.

Data Presentation

Table 1: Hypothetical Serum Chemistry Data in a 28-Day Rat Study with this compound

ParameterVehicle Control (Mean ± SD)This compound (Low Dose) (Mean ± SD)This compound (High Dose) (Mean ± SD)
Creatinine (mg/dL)0.5 ± 0.10.6 ± 0.20.8 ± 0.3
BUN (mg/dL)20 ± 522 ± 628 ± 8
ALT (U/L)35 ± 1038 ± 1240 ± 15
AST (U/L)80 ± 2085 ± 2590 ± 30

*Statistically significant difference from vehicle control (p < 0.05). Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Urinalysis Data in a 28-Day Rat Study with this compound

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
VolumeNormalNormalIncreased
ProteinNegativeNegativeTrace
CrystalsNoneNoneOccasional

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Monitoring Renal Function in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: this compound - Low dose.

    • Group 3: this compound - Mid dose.

    • Group 4: this compound - High dose.

  • Dosing: Oral gavage, once daily for 28 days.

  • Clinical Observations: Cage-side observations twice daily for any signs of toxicity.

  • Body Weight and Food Consumption: Recorded weekly.

  • Blood Collection: Blood samples are collected via the tail vein on Day 1 (predose), Day 14, and Day 28 for serum chemistry analysis (Creatinine, BUN, ALT, AST).

  • Urine Collection: Animals are placed in metabolism cages for 24-hour urine collection on Day -1 (baseline) and Day 27. Urinalysis is performed to assess volume, specific gravity, pH, protein, and for microscopic examination of sediment.

  • Necropsy and Histopathology: At the end of the 28-day treatment period, all animals are euthanized. A full necropsy is performed, and the kidneys are collected, weighed, and fixed in 10% neutral buffered formalin for histopathological examination.

Mandatory Visualization

URAT1_Signaling_Pathway cluster_proximal_tubule Renal Proximal Tubule Cell Uric_Acid_Lumen Uric Acid (in urine) URAT1 URAT1 Transporter Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid (intracellular) URAT1->Uric_Acid_Cell Bloodstream Bloodstream Uric_Acid_Cell->Bloodstream Enters circulation This compound This compound This compound->URAT1 Inhibition Experimental_Workflow start Start of Study (Acclimatization) dosing Daily Dosing (e.g., 28 days) start->dosing monitoring Clinical Observations (Daily) dosing->monitoring bw_food Body Weight & Food Intake (Weekly) dosing->bw_food blood Blood Collection (e.g., Day 1, 14, 28) dosing->blood urine Urine Collection (e.g., Day -1, 27) dosing->urine end End of Study (Euthanasia & Necropsy) monitoring->end bw_food->end blood->end urine->end analysis Data Analysis (Biochemistry, Histopathology) end->analysis

References

strategies for enhancing the therapeutic index of Lingdolinurad

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Lingdolinurad (ABP-671).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel, orally administered small molecule that acts as a selective inhibitor of the urate transporter 1 (URAT1).[1][2][3] URAT1 is primarily located in the kidneys and is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[2] By inhibiting URAT1, this compound blocks this reabsorption, thereby increasing the excretion of uric acid and lowering serum uric acid (sUA) levels.[3][4]

Q2: What is the current clinical development stage of this compound?

This compound is in late-stage clinical development for the treatment of chronic gout and hyperuricemia.[3][5] It has completed Phase 2b/3 clinical trials.[6][7][8]

Q3: What are the reported advantages of this compound over other urate-lowering therapies?

Clinical trial data suggests several advantages of this compound:

  • High Potency: It has demonstrated strong efficacy in lowering sUA levels, with a 2 mg once-daily dose expected to be as effective as 80 mg of benzbromarone or 80 mg of febuxostat.[3][4]

  • Favorable Safety Profile: this compound has shown good safety and tolerability in clinical trials.[6][7] Notably, it has not been associated with the cardiovascular risks or liver toxicity that have been concerns with other urate-lowering drugs like febuxostat and benzbromarone.[6][9]

  • Sustained Efficacy: The therapeutic effect of this compound is maintained for over 24 hours.[3][4]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected efficacy in pre-clinical models.

  • Possible Cause 1: Species-specific differences in URAT1. The structure and function of URAT1 can vary between species. The affinity and inhibitory effect of this compound may differ in your animal model compared to humans.

    • Troubleshooting Tip: Confirm the expression and sequence homology of the URAT1 transporter in your chosen animal model to human URAT1. Consider using a humanized animal model for more translatable results.

  • Possible Cause 2: Suboptimal dosing regimen. The pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound may not be fully characterized in your specific model.

    • Troubleshooting Tip: Conduct a dose-ranging study to determine the optimal dose and frequency of administration for achieving the desired sUA reduction in your model.

Problem 2: Observing unexpected off-target effects in vitro or in vivo.

  • Possible Cause 1: Non-specific binding or inhibition. While this compound is a selective URAT1 inhibitor, at high concentrations, it could potentially interact with other transporters or cellular targets.

    • Troubleshooting Tip: Perform a comprehensive target profiling or screen to identify potential off-target interactions. Compare the effective concentration for URAT1 inhibition with the concentrations at which off-target effects are observed to assess the therapeutic window.

  • Possible Cause 2: Metabolite activity. A metabolite of this compound could be responsible for the observed effects.

    • Troubleshooting Tip: Characterize the metabolic profile of this compound in your experimental system to identify major metabolites and test their activity independently.

Data Summary

Table 1: Summary of this compound Clinical Trial Efficacy Data

ParameterThis compoundAllopurinolPlaceboReference
Primary Endpoint Achieved significant reduction in serum uric acid (sUA) levelsTreat-to-Target (up to 800 mg/day)-[6][8]
sUA Threshold Achievement Higher proportion of patients reached sUA < 6 mg/dL, < 5 mg/dL, and < 4 mg/dL compared to allopurinol--[8][9]
Reduction in Gout Attacks Maximum risk reduction of 42% (weeks 15-28) compared to allopurinol and placebo--[6][9]
Tophus Dissolution 91% response rate in reduction of tophus diameter by week 28--[6][9]

Table 2: Safety Profile of this compound from Clinical Trials

Adverse Event ProfileObservationReference
Overall Adverse Events Comparable to placebo in the recommended Phase 3 dose group[6]
Cardiovascular Risk No observed cardiovascular risks[6][9]
Liver Toxicity No observed liver toxicity[6][9]

Experimental Protocols

Protocol 1: In Vitro Assessment of URAT1 Inhibition

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the human URAT1 transporter.

  • Cell Culture: Culture HEK293 cells stably expressing human URAT1 (HEK293-hURAT1).

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO).

  • Uptake Assay:

    • Plate HEK293-hURAT1 cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes.

    • Initiate the uptake reaction by adding a buffer containing [14C]-labeled uric acid.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Stop the reaction by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Lingdolinurad_Mechanism_of_Action cluster_kidney Renal Proximal Tubule cluster_cell Epithelial Cell Blood Blood Tubular_Lumen Tubular_Lumen URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Reabsorption Excretion Excretion Uric_Acid_Lumen->Excretion Excreted in Urine This compound This compound This compound->URAT1 Inhibits experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_safety Safety Assessment a HEK293-hURAT1 Cell Culture b [14C]-Uric Acid Uptake Assay a->b c IC50 Determination b->c d Animal Model Selection (e.g., hyperuricemic mice) c->d Proceed if potent e This compound Administration (Dose-ranging) d->e f Serum Uric Acid Measurement e->f g Efficacy & PK/PD Analysis f->g h Off-target Screening g->h Proceed if efficacious i In Vivo Toxicology Studies h->i j Metabolite Profiling j->i

References

Technical Support Center: Mitigating Drug-Drug Interaction Risks with Lingdolinurad

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating potential drug-drug interaction (DDI) risks associated with Lingdolinurad in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during non-clinical and pre-clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it lead to drug-drug interactions?

A1: this compound is a potent and selective inhibitor of the urate transporter 1 (URAT1), a protein primarily located in the kidneys responsible for the reabsorption of uric acid from the urine back into the blood.[1][2][3] By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels.[1] Potential drug-drug interactions could arise if co-administered drugs also interact with URAT1 or other renal transporters, or if this compound or its metabolites affect the activity of drug-metabolizing enzymes or other transporters.

Q2: What is currently known about the safety profile of this compound regarding drug-drug interactions?

A2: Clinical trials have demonstrated a favorable safety profile for this compound, with no significant cardiovascular risks or liver toxicity reported, which have been concerns with other urate-lowering therapies.[4][5] However, specific drug-drug interaction studies are a critical component of ongoing and future clinical development. As of the latest available information, detailed clinical DDI data for this compound has not been publicly released. Therefore, a thorough in vitro and pre-clinical assessment of DDI potential is crucial for any research involving co-administration with other therapeutic agents.

Q3: What are the primary pathways to consider for potential drug-drug interactions with this compound?

A3: The primary pathways to investigate for potential DDIs with this compound include:

  • Transporter-mediated interactions: As a URAT1 inhibitor, there is a potential for interaction with other drugs that are substrates or inhibitors of URAT1 or other renal transporters (e.g., OAT1, OAT3, OAT4, ABCG2).

  • Metabolism-mediated interactions: It is essential to identify the primary metabolic pathways of this compound, particularly the cytochrome P450 (CYP) enzymes involved. Subsequently, the potential of this compound and its major metabolites to inhibit or induce key CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) should be evaluated.[6]

Q4: What are the regulatory expectations for assessing the DDI potential of a new molecular entity like this compound?

A4: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidance documents on DDI studies.[7][8][9] These guidelines recommend a systematic approach that begins with in vitro studies to identify potential interactions.[8] If in vitro studies indicate a potential for DDIs, further in vivo pre-clinical and clinical studies may be required.[8][10]

Troubleshooting Guides

Guide 1: Assessing this compound as an Inhibitor of Cytochrome P450 Enzymes

Issue: How to determine if this compound inhibits major CYP450 enzymes, which could lead to increased concentrations of co-administered drugs.

Solution: Conduct an in vitro CYP450 inhibition assay using human liver microsomes. This experiment will determine the half-maximal inhibitory concentration (IC50) of this compound for major CYP isoforms.

Experimental Protocol: CYP450 Inhibition Assay

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • This compound (test compound)

    • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)[11]

    • NADPH regenerating system

    • Positive control inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4)[11]

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Methodology:

    • Prepare a series of concentrations of this compound.

    • In a 96-well plate, pre-incubate this compound, HLMs, and the NADPH regenerating system.

    • Initiate the reaction by adding the specific CYP probe substrate.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding cold acetonitrile.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[12][13]

    • Calculate the percent inhibition at each this compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[13]

Data Presentation: Example IC50 Values for this compound against Major CYP Isoforms

CYP IsoformProbe SubstratePositive Control InhibitorThis compound IC50 (µM)
CYP1A2PhenacetinFurafylline> 50
CYP2C9DiclofenacSulfaphenazole25.3
CYP2C19S-MephenytoinTiclopidine> 50
CYP2D6DextromethorphanQuinidine> 50
CYP3A4MidazolamKetoconazole15.8
CYP2B6BupropionTiclopidine> 50
CYP2C8AmodiaquineMontelukast42.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results for this compound may differ.

Guide 2: Evaluating the Potential of this compound to Induce CYP450 Enzymes

Issue: How to determine if this compound can induce the expression of CYP450 enzymes, potentially leading to decreased efficacy of co-administered drugs.

Solution: Perform an in vitro CYP450 induction assay using primary human hepatocytes. This assay measures changes in mRNA levels and/or enzyme activity of key CYP isoforms following treatment with this compound.

Experimental Protocol: CYP450 Induction Assay

  • Materials:

    • Cryopreserved primary human hepatocytes from at least three donors[14]

    • Hepatocyte culture medium

    • This compound (test compound)

    • Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4)[15]

    • Negative control (vehicle)

    • RNA isolation kit and qRT-PCR reagents

    • CYP probe substrates for activity assessment

    • LC-MS/MS system

  • Methodology:

    • Culture primary human hepatocytes in a suitable format (e.g., 24- or 48-well plates).[16]

    • Treat the cells with various concentrations of this compound, positive controls, and a vehicle control for 48-72 hours.

    • For mRNA analysis: Lyse the cells, extract total RNA, and perform qRT-PCR to quantify the relative mRNA expression of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4).[16]

    • For enzyme activity analysis: Incubate the treated cells with a cocktail of CYP-specific probe substrates and measure the formation of their respective metabolites by LC-MS/MS.[14]

    • Calculate the fold induction of mRNA or activity relative to the vehicle control.

Data Presentation: Example CYP450 Induction Data for this compound

CYP IsoformEndpointThis compound (10 µM) Fold InductionPositive Control Fold Induction
CYP1A2mRNA1.225 (Omeprazole)
Activity1.118 (Omeprazole)
CYP2B6mRNA1.515 (Phenobarbital)
Activity1.312 (Phenobarbital)
CYP3A4mRNA1.830 (Rifampicin)
Activity1.622 (Rifampicin)

Note: The data presented in this table is hypothetical and for illustrative purposes only. A fold-change of >2 is often considered a positive induction signal. Actual experimental results for this compound may differ.

Guide 3: Investigating this compound's Interaction with Clinically Relevant Transporters

Issue: How to assess if this compound is a substrate or inhibitor of key uptake and efflux transporters, which could affect its own disposition or that of other drugs.

Solution: Conduct in vitro transporter assays using cell lines overexpressing specific transporters (e.g., OATP1B1, OATP1B3, P-gp, BCRP, OAT1, OAT3).

Experimental Protocol: Transporter Interaction Assays

  • Materials:

    • Cell lines overexpressing the transporter of interest (e.g., HEK293-OATP1B1) and corresponding control cells.

    • Radiolabeled or fluorescent probe substrates for each transporter (e.g., [³H]-Estron-3-sulfate for OATP1B1/1B3, [³H]-Digoxin for P-gp).

    • This compound (test compound).

    • Known inhibitors for each transporter as positive controls.

    • Cell culture reagents and buffers.

    • Scintillation counter or fluorescence plate reader.

  • Methodology for Substrate Assessment:

    • Incubate the transporter-expressing cells and control cells with radiolabeled this compound.

    • Measure the intracellular accumulation of this compound over time.

    • A significantly higher uptake in the transporter-expressing cells compared to control cells suggests that this compound is a substrate.

  • Methodology for Inhibition Assessment:

    • Incubate the transporter-expressing cells with a known probe substrate in the presence of varying concentrations of this compound.

    • Measure the uptake of the probe substrate.

    • A decrease in probe substrate uptake with increasing concentrations of this compound indicates inhibition.

    • Calculate the IC50 value.

Data Presentation: Example Transporter Interaction Profile for this compound

TransporterAssay TypeProbe SubstrateThis compound ResultInterpretation
OATP1B1Inhibition[³H]-Estron-3-sulfateIC50 = 8.5 µMPotential inhibitor
OATP1B3Inhibition[³H]-Estron-3-sulfateIC50 = 12.2 µMPotential inhibitor
P-gp (MDR1)Inhibition[³H]-DigoxinIC50 > 50 µMNot a significant inhibitor
BCRPInhibition[³H]-PrazosinIC50 > 50 µMNot a significant inhibitor
OAT1Inhibition[³H]-Para-aminohippurateIC50 = 5.7 µMPotential inhibitor
OAT3Inhibition[³H]-Estron-3-sulfateIC50 = 7.1 µMPotential inhibitor

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results for this compound may differ.

Visualizations

Lingdolinurad_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule cluster_epithelial_cell Tubular Epithelial Cell Urine Urine (Uric Acid) URAT1 URAT1 Urine->URAT1 Uric Acid Reabsorption Blood Blood URAT1->Blood This compound This compound This compound->URAT1 Inhibition Other_Drug Co-administered Drug 'X' Other_Drug->URAT1 Potential Interaction

Caption: Mechanism of this compound and potential for transporter-mediated DDI.

DDI_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_risk_assessment Risk Assessment cluster_in_vivo In Vivo / Clinical Metabolism Metabolism Phenotyping CYP_Inhibition CYP Inhibition Assay Metabolism->CYP_Inhibition CYP_Induction CYP Induction Assay Metabolism->CYP_Induction Static_Model Static Mechanistic Model Prediction CYP_Inhibition->Static_Model CYP_Induction->Static_Model Transporter_Screen Transporter Interaction Screen Transporter_Screen->Static_Model Preclinical_DDI Pre-clinical DDI Studies Static_Model->Preclinical_DDI If risk identified Clinical_DDI Clinical DDI Studies Preclinical_DDI->Clinical_DDI If necessary

Caption: General workflow for assessing drug-drug interaction potential.

DDI_Mitigation_Decision_Tree In_Vitro_Results In Vitro DDI Screening (CYP & Transporter) No_Interaction No Significant Interaction Observed In_Vitro_Results->No_Interaction Negative Interaction_Observed Potential Interaction Identified In_Vitro_Results->Interaction_Observed Positive Risk_Assessment Quantitative Risk Assessment (e.g., R-value) Interaction_Observed->Risk_Assessment Low_Risk Low Clinical Risk Predicted Risk_Assessment->Low_Risk Below Threshold High_Risk High Clinical Risk Predicted Risk_Assessment->High_Risk Above Threshold Clinical_Study Conduct Clinical DDI Study High_Risk->Clinical_Study Label_Recommendation Labeling Recommendations & Dosing Adjustments Clinical_Study->Label_Recommendation

References

Technical Support Center: Method Refinement for Quantifying Lingdolinurad's Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method refinement of Lingdolinurad and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this compound, a novel selective URAT1 inhibitor, in biological matrices.[1] While specific metabolic pathways of this compound are not yet fully elucidated in publicly available literature, this guide offers a robust framework based on established principles of bioanalytical method development for small molecule drugs.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic pathways for this compound?

A1: While specific biotransformation pathways for this compound have not been detailed in the available literature, drugs of similar classes (URAT1 inhibitors) can undergo various phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic reactions. Common metabolic transformations for small molecules include hydroxylation, N-dealkylation, and glucuronidation.[2] For other urate-lowering drugs, active metabolites have been identified, such as 6-hydroxybenzbromarone for benzbromarone, which highlights the importance of characterizing metabolites for a complete understanding of a drug's pharmacokinetics.[3]

Q2: Which analytical technique is most suitable for quantifying this compound and its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of drugs and their metabolites in biological fluids.[4][5][6] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of metabolites in complex biological matrices.[4]

Q3: What are the key steps in developing a quantitative LC-MS/MS method for this compound's metabolites?

A3: The development of a robust LC-MS/MS method involves several critical stages:

  • Sample Preparation: Efficient extraction of the analytes from the biological matrix (e.g., plasma, urine) while minimizing interferences.[7][8]

  • Chromatographic Separation: Optimization of the liquid chromatography conditions to separate the parent drug from its metabolites and endogenous matrix components.

  • Mass Spectrometric Detection: Fine-tuning of the mass spectrometer parameters for optimal ionization and fragmentation of the analytes.[9][10][11][12][13]

  • Method Validation: A thorough validation of the method to ensure its accuracy, precision, selectivity, and robustness, following regulatory guidelines.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, are a common challenge in LC-MS/MS bioanalysis.[14][15] Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.[15]

  • Chromatographic Separation: Optimizing the HPLC method to separate analytes from the regions where matrix effects are most pronounced.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound and its metabolites using LC-MS/MS.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Column overload- Flush or replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.- Reduce the injection volume or sample concentration.
Low Signal Intensity or Sensitivity - Inefficient ionization- Suboptimal MS/MS transition- Matrix-induced ion suppression- Analyte degradation- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Perform a product ion scan to identify the most intense and stable fragment ions.- Improve sample cleanup to remove interfering components.- Investigate analyte stability in the biological matrix and during sample processing.
High Background Noise - Contaminated mobile phase or LC system- Dirty ion source- Co-eluting interferences from the matrix- Use high-purity solvents and freshly prepared mobile phases.- Clean the ion source components (e.g., capillary, cone).- Enhance chromatographic resolution to separate the analyte from background noise.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate- Column temperature variations- Column aging- Ensure proper pump performance and mobile phase mixing.- Use a column oven to maintain a stable temperature.- Use a guard column and monitor column performance over time.
Carryover - Adsorption of analyte to injector components or column- High analyte concentration- Optimize the injector wash procedure with a strong solvent.- Inject a blank sample after a high-concentration sample to check for carryover.- If necessary, reduce the upper limit of quantification.

Experimental Protocols

Generic Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and common method for sample preparation.

  • To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase).

  • Inject an aliquot into the LC-MS/MS system.

Illustrative LC-MS/MS Parameters

These are starting parameters and will require optimization for this compound and its specific metabolites.

Parameter Typical Setting
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on the analyte
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing pure standards of this compound and its metabolites.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General experimental workflow for the quantification of this compound and its metabolites.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions issue Analytical Issue (e.g., Poor Peak Shape) check_lc Check LC System - Column - Mobile Phase issue->check_lc check_ms Check MS System - Source Cleanliness - Parameters issue->check_ms check_sample Check Sample Prep - Extraction Efficiency - Matrix Effects issue->check_sample optimize_lc Optimize LC Method check_lc->optimize_lc optimize_ms Optimize MS Parameters check_ms->optimize_ms refine_sample_prep Refine Sample Prep check_sample->refine_sample_prep

Caption: A logical approach to troubleshooting common analytical issues.

References

Validation & Comparative

Lingdolinurad: A Novel URAT1 Inhibitor Demonstrates Potent Urate-Lowering Effects in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the management of hyperuricemia and gout, Lingdolinurad (ABP-671), a potent and selective uric acid transporter 1 (URAT1) inhibitor, has shown significant promise in late-stage clinical trials for its ability to effectively lower serum uric acid (sUA) levels. Developed by Atom Therapeutics, this novel small molecule presents a targeted approach to reducing the renal reabsorption of uric acid, a key mechanism in the pathophysiology of hyperuricemia.

This guide provides a comprehensive comparison of this compound with established and emerging therapies, supported by available clinical data and an overview of the preclinical models used to validate urate-lowering drugs. While specific preclinical data for this compound remains largely within the proprietary domain of its developers, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its clinical performance and the experimental frameworks used to evaluate such compounds.

Mechanism of Action: Targeting Uric Acid Reabsorption

This compound exerts its therapeutic effect by inhibiting URAT1, a protein primarily located in the apical membrane of renal proximal tubule cells.[1] URAT1 is responsible for the majority of uric acid reabsorption from the filtrate back into the bloodstream. By selectively blocking this transporter, this compound increases the urinary excretion of uric acid, thereby lowering its concentration in the serum. This targeted mechanism contrasts with that of xanthine oxidase inhibitors, such as allopurinol and febuxostat, which decrease the production of uric acid.

Urate Transport and Inhibition Pathway

Urate Transport and Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Blood Uric Acid Urate_Cell->Urate_Blood Efflux This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of this compound action on the URAT1 transporter.

Clinical Efficacy of this compound

Recent multicenter, randomized, double-blind, placebo- and active-controlled Phase 2b/3 clinical trials have demonstrated the robust efficacy and safety profile of this compound in patients with gout.[2][3][4]

Key Findings from Clinical Trials:

  • Superior sUA Lowering: this compound showed a therapeutic advantage in lowering serum uric acid levels compared to allopurinol (up to 800 mg/day) in a "treat-to-target" approach.[2][4] A higher proportion of patients treated with this compound achieved more stringent sUA targets of < 5 mg/dL and < 4 mg/dL.[2][3][4]

  • Dose-Dependent Response: Phase 2a studies revealed a dose-dependent reduction in sUA levels, with doses ranging from 1 mg to 12 mg daily.[5][6] At a 1 mg once-daily dose, 85.7% of subjects reached the target of < 5 mg/dL.[5] At higher doses, a significant number of patients achieved sUA levels below 4 mg/dL.[5][6]

  • Reduction in Gout Flares: Compared to both placebo and allopurinol groups, this compound significantly reduced the relative risk of acute gout attacks, with a maximum risk reduction of 42% observed between 15 and 28 weeks of treatment.[2][3][4]

  • Tophus Dissolution: Over a six-month treatment period, this compound demonstrated notable efficacy in dissolving tophi, with a 91% response rate in the reduction of tophus diameter by week 28.[2][3][4]

  • Favorable Safety Profile: Clinical trials have indicated that this compound is generally safe and well-tolerated, with an adverse event profile comparable to placebo.[2][4] Importantly, no significant cardiovascular or liver toxicity signals have been observed, which can be a concern with other urate-lowering therapies.[2][4]

Comparative Performance of Urate-Lowering Therapies (Clinical Data)

FeatureThis compound (ABP-671)AllopurinolFebuxostatBenzbromarone
Mechanism of Action URAT1 InhibitorXanthine Oxidase InhibitorXanthine Oxidase InhibitorURAT1 Inhibitor
sUA Lowering Efficacy Superior to allopurinol in achieving stringent targets (<5 & <4 mg/dL)[2][3][4]Standard of care, dose-dependent efficacyMore effective than allopurinol at fixed dosesPotent uricosuric agent
Gout Flare Reduction Up to 42% risk reduction vs. placebo/allopurinol[2][3][4]Effective in long-term managementEffective in long-term managementEffective in long-term management
Tophus Reduction 91% response rate in diameter reduction at 28 weeks[2][3][4]Effective over timeEffective over timeEffective over time
Key Safety Considerations No significant cardiovascular or liver toxicity reported to date[2][4]Hypersensitivity reactions, particularly in certain genetic populationsPotential for increased risk of cardiovascular eventsRisk of severe hepatotoxicity

Preclinical Models for Evaluating Urate-Lowering Therapies

The validation of novel urate-lowering drugs like this compound relies on robust preclinical animal and in vitro models that can effectively mimic human hyperuricemia.

Chemically-Induced Hyperuricemia Models

These models are widely used for initial drug screening due to their rapid induction of elevated uric acid levels.

  • Potassium Oxonate-Induced Hyperuricemia: Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in rodents, leading to its accumulation in the blood.[7] This model is often combined with a purine precursor, such as hypoxanthine or adenine, to further increase uric acid production.[7]

Genetically Engineered Models

These models offer a more physiologically relevant system for studying the efficacy of targeted therapies.

  • hURAT1 Transgenic Mouse Model: A significant advancement in the field is the development of mice expressing human URAT1 (hURAT1).[5] Standard laboratory mice have a low affinity for URAT1 inhibitors, making them unsuitable for evaluating these compounds. The hURAT1 transgenic mouse model provides a valuable tool for the preclinical assessment of uricosuric agents like this compound.[5]

In Vitro Models

Cell-based assays are crucial for determining the potency and selectivity of new chemical entities.

  • hURAT1-Expressing Cell Lines: Human embryonic kidney (HEK293) cells engineered to express the human URAT1 transporter are a standard tool for in vitro screening of URAT1 inhibitors.[1] These assays measure the uptake of radiolabeled uric acid in the presence of varying concentrations of the test compound to determine its inhibitory activity (IC50). A study on a humanized rat URAT1 construct reported an IC50 value of 425 nM for benzbromarone.[1][8]

Experimental Protocols

Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Rats

Objective: To induce a state of hyperuricemia in rats for the evaluation of urate-lowering agents.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220g)

  • Potassium Oxonate (Sigma-Aldrich)

  • Hypoxanthine (Sigma-Aldrich)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Test compound (this compound or comparator)

  • Blood collection supplies

  • Uric acid assay kit

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to experimental groups (e.g., Normal Control, Model Control, Positive Control, Test Compound groups).

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or subcutaneously.

    • One hour later, administer hypoxanthine (e.g., 500 mg/kg) orally.

  • Drug Administration: Administer the test compound or vehicle orally one hour after hypoxanthine administration. The positive control group may receive a standard drug like allopurinol.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at various time points (e.g., 2, 4, 6, and 24 hours) post-drug administration.

  • Biochemical Analysis: Centrifuge blood to obtain serum and measure uric acid concentrations using a commercial assay kit.

Experimental Workflow for Hyperuricemia Induction and Treatment

Hyperuricemia Induction Workflow start Start acclimatize Acclimatize Animals start->acclimatize grouping Randomize into Groups acclimatize->grouping induce Induce Hyperuricemia (Potassium Oxonate + Hypoxanthine) grouping->induce treat Administer Test Compound (e.g., this compound) induce->treat sample Collect Blood Samples (Multiple Time Points) treat->sample analyze Analyze Serum Uric Acid sample->analyze end End analyze->end

Caption: A typical experimental workflow for evaluating urate-lowering drugs.

Future Directions and Conclusion

This compound has consistently demonstrated a promising efficacy and safety profile in clinical trials, positioning it as a potential best-in-class treatment for chronic gout and hyperuricemia. Its potent and selective URAT1 inhibition offers a targeted approach to lowering serum uric acid levels.

While detailed preclinical data in novel hyperuricemia models are not yet widely published, the successful clinical outcomes suggest a strong foundation of preclinical evidence. The continued development and potential approval of this compound will provide a valuable new therapeutic option for patients, particularly those who do not respond adequately to or cannot tolerate existing therapies. Further research and publication of preclinical studies will be crucial for a complete understanding of its pharmacological profile and for guiding its optimal clinical use. The scientific community eagerly awaits more detailed data to fully elucidate the comparative advantages of this novel urate-lowering agent.

References

confirming the safety profile of Lingdolinurad against other uricosurics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical trial data reveals Lingdolinurad (ABP-671) as a promising uricosuric agent with a safety profile that compares favorably to other drugs in its class, including benzbromarone, probenecid, and lesinurad. Clinical studies have demonstrated that this compound is generally safe and well-tolerated, with an adverse event profile comparable to placebo and a notable lack of cardiovascular or liver toxicity.[1][2]

This comparison guide provides an objective overview of the safety and experimental data for this compound and other selected uricosurics, aimed at researchers, scientists, and drug development professionals.

Comparative Safety Profile of Uricosuric Agents

Uricosuric drugs play a crucial role in the management of hyperuricemia and gout by promoting the renal excretion of uric acid. However, their use can be associated with various adverse events. A summary of the key safety findings for this compound and its comparators is presented below.

This compound (ABP-671): Recent Phase 2b/3 clinical trials have positioned this compound as a safe and effective treatment for chronic gout.[1][2][3] The overall incidence of adverse events in the recommended Phase 3 clinical dose group was comparable to that of the placebo group.[1][2] Notably, this compound has not shown any evidence of cardiovascular risks or liver toxicity, which are significant concerns with some other urate-lowering therapies.[1][2] A Phase 2a study reported that in the combined ABP-671 dosing groups, 26.7% of participants experienced gout attacks, and 2.1% experienced nephrolithiasis, compared to 16.7% and 16.7% in the placebo group, respectively.[4]

Benzbromarone: Benzbromarone is a potent uricosuric agent, but its use has been limited in some countries due to concerns about hepatotoxicity.[5] Although infrequent, severe liver injury has been reported.[5] Other adverse effects include gastrointestinal discomfort and the potential for kidney stones, particularly if adequate fluid intake is not maintained.[6]

Probenecid: Probenecid is generally well-tolerated, with common side effects including headache, gastrointestinal upset, and hypersensitivity reactions.[7][8] The risk of kidney stone formation is a notable concern, and maintaining adequate hydration is crucial.[8] Adverse events attributed to probenecid were observed in 19% of patients with an estimated glomerular filtration rate (eGFR) ≥ 50 ml/min/1.73 m² and 13% of patients with an eGFR < 50 ml/min/1.73 m².[9][10][11]

Lesinurad: Lesinurad is a selective uric acid reabsorption inhibitor. The most significant safety concern associated with lesinurad is the risk of renal-related adverse events, including elevations in serum creatinine and, in some cases, acute renal failure, particularly when used as monotherapy.[12] In combination with a xanthine oxidase inhibitor, the 200 mg dose of lesinurad has a safety profile comparable to the xanthine oxidase inhibitor alone, with the exception of a higher incidence of reversible serum creatinine elevations.[13]

Quantitative Analysis of Adverse Events

The following table summarizes the incidence of key adverse events reported in clinical trials for the respective uricosuric agents.

Adverse Event CategoryThis compound (ABP-671)BenzbromaroneProbenecidLesinurad (200 mg + XOI)
Overall Adverse Events Comparable to placebo[1][2]-13-19%[9][10]Comparable to XOI alone[13]
Gout Flares 26.7%[4]---
Nephrolithiasis (Kidney Stones) 2.1%[4]Risk present[6]Risk present[8]-
Renal-related Adverse Events ---5.9%[13]
Serum Creatinine Elevation (≥1.5x baseline) ---5.9%[13]
Serious Adverse Events ---4.4%[13]
Cardiovascular Events No evidence of risk[1]---
Liver Toxicity No evidence of risk[1][2]Risk of hepatotoxicity[5]Rare[7]-

Note: Direct comparison of percentages across different trials should be done with caution due to variations in study design, patient populations, and duration.

Experimental Protocols

A brief overview of the methodologies employed in key clinical trials for each uricosuric agent is provided below.

This compound (ABP-671)

Phase 2b/3 Global Trial: This was a multicenter, randomized, double-blind, six-month study comparing different doses of this compound to allopurinol (Treat-to-Target) and placebo in patients with chronic gout.[1] The study was conducted across the United States, Europe, Latin America, and Australia.[1] The primary endpoint was the reduction in serum uric acid (sUA) levels.[1]

Phase 2a Dose-Escalating Study: This randomized, double-blind, placebo-controlled study enrolled 45 patients with chronic gout and mild-to-moderate kidney abnormalities.[14] Participants were randomized to five oral dose groups receiving 1 mg, 2 mg, 4 mg, 6 mg, or 12 mg of this compound once daily.[14] The primary objective was to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses.[14]

Benzbromarone

Prospective Pilot Study: A single-center, parallel-grouped, randomized clinical trial compared the safety and efficacy of benzbromarone and febuxostat in hyperuricemia patients with an eGFR of 20-60 mL/min/1.73 m².[15] Drug doses were adjusted by titration from small doses.[15]

Probenecid

Retrospective Clinical Experience: A study identified 57 patients prescribed probenecid from a database of 521 rheumatology clinic attendees with gout.[10] Data on demographic characteristics, indications for probenecid, doses, side effects, and laboratory data including eGFR and sUA were recorded.[10]

Lesinurad

CLEAR 1 and CLEAR 2 Studies (Phase III): These were two replicate, 12-month, multicenter, randomized, double-blind, placebo-controlled trials.[13] They evaluated the efficacy and safety of daily lesinurad (200 mg or 400 mg) added to allopurinol in patients with sUA above target.[13] Patients were on stable allopurinol doses of ≥300 mg (or ≥200 mg for moderate renal impairment) and had a screening sUA level of ≥6.5 mg/dL with a history of two or more gout flares in the prior year.[13] The primary endpoint was the proportion of patients achieving a sUA level of <6.0 mg/dL at month 6.[13]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Uricosuric Agents

Uricosuric agents primarily exert their effect by inhibiting the Urate Transporter 1 (URAT1) in the proximal tubules of the kidneys.[16] This inhibition prevents the reabsorption of uric acid from the renal filtrate back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[16][17]

Uricosuric_Mechanism cluster_kidney Kidney Proximal Tubule Renal Filtrate Renal Filtrate Tubular Cell Tubular Cell Renal Filtrate->Tubular Cell Uric Acid Reabsorption Bloodstream Bloodstream Tubular Cell->Bloodstream Uric Acid Uric Acid Uric Acid URAT1 URAT1 Transporter Uricosurics Uricosuric Agents (this compound, etc.) Uricosurics->URAT1 Inhibition

Caption: Mechanism of action of uricosuric agents via URAT1 inhibition.

Inflammatory Pathway in Gout

Hyperuricemia can lead to the formation of monosodium urate (MSU) crystals in the joints. These crystals are recognized by the innate immune system, triggering an inflammatory cascade mediated by the NLRP3 inflammasome and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[18][19]

Gout_Inflammation Hyperuricemia Hyperuricemia MSU Crystals MSU Crystals Hyperuricemia->MSU Crystals Formation Macrophage Macrophage MSU Crystals->Macrophage Phagocytosis NLRP3 Inflammasome NLRP3 Inflammasome Macrophage->NLRP3 Inflammasome Activation Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activation IL-1β IL-1β Caspase-1->IL-1β Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->Caspase-1 Inflammation Inflammation IL-1β->Inflammation Induction

Caption: Inflammatory cascade in gout initiated by MSU crystals.

Clinical Trial Workflow for a Uricosuric Agent

The typical workflow for a clinical trial evaluating a new uricosuric agent involves several key phases, from patient screening to data analysis.

Clinical_Trial_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (sUA, Medical History) Screening->Baseline Randomization Randomization (Drug vs. Comparator/Placebo) Baseline->Randomization Dosing Drug Administration (Specified Dose and Duration) Randomization->Dosing Monitoring Regular Monitoring (sUA, Adverse Events) Dosing->Monitoring FollowUp Follow-up Visits Monitoring->FollowUp DataAnalysis Data Analysis (Efficacy and Safety Endpoints) FollowUp->DataAnalysis

Caption: Generalized workflow of a clinical trial for a uricosuric agent.

Conclusion

Based on the available clinical trial data, this compound demonstrates a promising safety profile for the treatment of hyperuricemia in patients with gout. Its comparability to placebo in terms of overall adverse events and the absence of significant cardiovascular or liver toxicity are key advantages.[1][2] While other uricosurics like benzbromarone, probenecid, and lesinurad are effective in lowering serum uric acid, their use is associated with specific safety concerns, including hepatotoxicity and renal adverse events, that require careful patient monitoring. Further long-term studies will be crucial to fully establish the safety and efficacy of this compound in a broader patient population. However, the current evidence suggests that this compound has the potential to be a valuable and safer therapeutic option in the management of chronic gout.

References

Lingdolinurad: A Comparative Analysis of Efficacy Across Species and Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lingdolinurad (formerly ABP-671), a novel selective URAT1 inhibitor, against other therapeutic alternatives for hyperuricemia and gout. We will delve into its mechanism of action, cross-species efficacy considerations, and available clinical trial data, presenting quantitative data in structured tables and detailing experimental protocols.

Mechanism of Action: Targeting Uric Acid Reabsorption

This compound is a potent and selective inhibitor of the urate transporter 1 (URAT1), a protein primarily located in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[1] By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[2] Elevated sUA is a key factor in the development of hyperuricemia and gout, a painful inflammatory condition caused by the crystallization of uric acid in the joints.[3]

The primary therapeutic strategy for managing gout involves lowering sUA levels to prevent the formation of urate crystals and dissolve existing ones.[2] this compound offers a targeted approach to achieving this goal by specifically blocking the reabsorption pathway.

cluster_renal_tubule Renal Proximal Tubule cluster_outcome Therapeutic Outcome Blood Blood Epithelial_Cell Renal Tubular Epithelial Cell Blood->Epithelial_Cell Uric Acid Reabsorption Tubular_Lumen Tubular Lumen (Urine) Epithelial_Cell->Tubular_Lumen Uric Acid Secretion URAT1 URAT1 Increased_Excretion Increased Uric Acid Excretion in Urine This compound This compound This compound->URAT1 Inhibits Decreased_sUA Decreased Serum Uric Acid (sUA) Increased_Excretion->Decreased_sUA Gout_Improvement Amelioration of Gout Symptoms Decreased_sUA->Gout_Improvement

Figure 1: Mechanism of Action of this compound.

Cross-Species Efficacy of URAT1 Inhibitors

Direct, publicly available preclinical data on the efficacy of this compound in various animal species is limited. This is a common challenge in the development of URAT1 inhibitors due to significant species-specific differences in uric acid metabolism. Most animals, unlike humans and higher primates, possess the enzyme uricase, which breaks down uric acid into the more soluble compound allantoin.[4] This results in naturally lower serum uric acid levels in these animals, making it difficult to create and evaluate models of hyperuricemia.

To overcome this, researchers have developed various animal models, including:

  • Uricase-inhibitor-induced models: Animals are treated with a uricase inhibitor, such as potassium oxonate, to artificially raise their serum uric acid levels.[4]

  • High-purine diet-induced models: Feeding animals a diet rich in purines can also elevate their serum uric acid.[4]

  • Genetically modified models: The development of humanized URAT1 (hURAT1) transgenic mice, where the mouse URAT1 gene is replaced with the human counterpart, has been a significant advancement.[3][5][6][7][8] These models more accurately reflect the human condition and are more predictive of a drug's efficacy.

While specific data for this compound is not available, the following table summarizes the efficacy of other well-established URAT1 inhibitors in different animal models to provide a comparative context for this class of drugs.

DrugSpeciesModelKey Efficacy FindingsReference(s)
Benzbromarone Mouse (hURAT1-KI)Hypoxanthine-induced hyperuricemiaA single oral dose (26 mg/kg) significantly lowered plasma uric acid levels.[5]
Benzbromarone RatOteracil potassium-induced hyperuricemiaSignificantly decreased elevated serum uric acid levels.[9]
Lesinurad MouseOxonate-induced hyperuricemiaSignificantly decreased serum levels of uric acid.[7][8]
Lesinurad RatToxicology studiesNo Observed Adverse Effect Level (NOAEL) of 100 mg/kg/day.[2]
Lesinurad Cynomolgus MonkeyToxicology studiesNo Observed Adverse Effect Level (NOAEL) of 100 mg/kg/day.[2]

Human Clinical Trial Data: this compound Efficacy

This compound has undergone several clinical trials in human subjects, demonstrating significant efficacy in lowering serum uric acid levels in patients with gout and hyperuricemia.

Phase 2a Clinical Trial (Australia)

A randomized, double-blind, placebo-controlled Phase 2a study in Australia enrolled 60 patients who received daily doses of 2 mg, 4 mg, or 8 mg of this compound or a placebo.[2] The primary endpoint was the reduction of sUA levels to below 6 mg/dL.[2]

Treatment Group% of Patients Achieving sUA < 6 mg/dLMean Reduction in sUA from BaselineReference(s)
2 mg this compound Not specified-36%[10]
4 mg this compound Not specified-51%[10]
8 mg this compound Not specified-59%[10]
Placebo 0%+7% to +13%[10][11]
Phase 2a Clinical Trial (China)

A Phase 2a trial in China further confirmed the efficacy of this compound.[12]

Treatment Group% of Patients Achieving sUA < 6 mg/dL% of Patients Achieving sUA < 5 mg/dL% of Patients Achieving sUA < 4 mg/dLReference(s)
1 mg this compound QD 86%Not specifiedNot specified[12]
Higher Doses (unspecified) 100%Not specifiedNot specified[12]
6 mg this compound QD 100%100%57%[12]
12 mg this compound QD 100%100%100%[12]
Phase 2b/3 Global Clinical Trial

A multicenter, randomized, double-blind, six-month global Phase 2b/3 study compared different doses of this compound to allopurinol (a commonly used gout medication) and a placebo.[13][14][15] The study met all its primary and secondary endpoints, demonstrating significant efficacy in lowering sUA levels.[13][14][15]

OutcomeThis compoundAllopurinolPlaceboReference(s)
Proportion of patients achieving sUA < 6 mg/dL Higher than allopurinolLower than this compoundNot specified[13][15]
Proportion of patients achieving sUA < 5 mg/dL and < 4 mg/dL Higher proportionLower proportionNot specified[13][15]
Reduction in the relative risk of acute gout attacks (weeks 15-28) Up to 42% reductionNot specifiedNot specified[13][15][16]
Response rate of tophus diameter reduction (by week 28) 91%Not specifiedNot specified[13][15][16]

Comparison with Other Urate-Lowering Therapies

This compound has shown a promising efficacy and safety profile compared to existing treatments for hyperuricemia and gout.

DrugMechanism of ActionKey AdvantagesKey Disadvantages/Side Effects
This compound Selective URAT1 inhibitorHigh potency at low doses, favorable safety profile with no reported cardiovascular or liver toxicity.[2][4][15]Full long-term safety data is still being gathered.
Allopurinol Xanthine oxidase inhibitorWell-established, effective in many patients.Can cause hypersensitivity reactions, including severe skin reactions.[2]
Febuxostat Xanthine oxidase inhibitorAlternative for patients who cannot tolerate allopurinol.Associated with a higher risk of cardiovascular events in some studies.[4]
Benzbromarone URAT1 inhibitorPotent uricosuric agent.[17][18]Has been associated with hepatotoxicity.[17]
Probenecid URAT1 inhibitorIncreases uric acid excretion.Can interact with other drugs and may not be effective in patients with renal impairment.[1]
Lesinurad URAT1 inhibitorUsed in combination with a xanthine oxidase inhibitor.Carries a black box warning for acute renal failure when used as monotherapy.[2][7]

Experimental Protocols

Detailed protocols for the clinical trials are extensive and proprietary. However, a general outline of the methodologies used in the key cited experiments is provided below.

Preclinical Evaluation of URAT1 Inhibitors in hURAT1-KI Mice

This protocol provides a general framework for assessing the efficacy of URAT1 inhibitors in a humanized mouse model.

cluster_protocol Preclinical Efficacy Protocol Animal_Model hURAT1-KI Mice Hyperuricemia_Induction Induce Hyperuricemia (e.g., with hypoxanthine) Animal_Model->Hyperuricemia_Induction Drug_Administration Administer Test Compound (e.g., this compound) or Vehicle Control Hyperuricemia_Induction->Drug_Administration Blood_Sampling Collect Blood Samples at various time points Drug_Administration->Blood_Sampling sUA_Analysis Measure Serum Uric Acid Levels Blood_Sampling->sUA_Analysis Data_Analysis Compare sUA levels between treatment and control groups sUA_Analysis->Data_Analysis

Figure 2: Preclinical Experimental Workflow.

  • Animal Model: Utilize humanized URAT1 knock-in (hURAT1-KI) mice, which express the human URAT1 transporter.[5]

  • Hyperuricemia Induction: Induce hyperuricemia in the mice through methods such as intraperitoneal injection or oral gavage of hypoxanthine or potassium oxonate.[5][19]

  • Drug Administration: Administer the test compound (e.g., this compound) or a vehicle control to the hyperuricemic mice. Dosing can be single or multiple, and administered via an appropriate route (e.g., oral gavage).

  • Sample Collection: Collect blood samples from the mice at various time points post-drug administration.

  • Biochemical Analysis: Measure the serum uric acid (sUA) concentrations in the collected samples using a validated analytical method, such as a uric acid colorimetric assay kit.[19]

  • Data Analysis: Compare the sUA levels between the drug-treated group and the control group to determine the efficacy of the test compound in lowering serum uric acid.

Human Phase 2b/3 Clinical Trial Design

The following is a generalized workflow for a multicenter, randomized, double-blind, controlled study to assess the efficacy and safety of a urate-lowering drug like this compound.

Figure 3: Clinical Trial Workflow.

  • Study Population: Recruit patients diagnosed with gout and hyperuricemia (e.g., sUA ≥ 7 mg/dL).[2]

  • Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.[13][14][15]

  • Treatment Arms: Patients are randomized to receive one of several doses of this compound, an active comparator (e.g., allopurinol), or a placebo.[13][14][15]

  • Treatment Duration: A treatment period of a specified duration, for example, six months.[13][14][15]

  • Primary Efficacy Endpoint: The proportion of subjects who achieve a target sUA level (e.g., < 6.0 mg/dL) at the end of the treatment period.[2]

  • Secondary Efficacy Endpoints: These may include the frequency of gout flares, the change in the size of tophi (urate crystal deposits), and the proportion of patients achieving more stringent sUA targets (e.g., < 5.0 mg/dL or < 4.0 mg/dL).[13][15]

  • Safety and Tolerability: Monitor and record all adverse events throughout the study.[11]

Conclusion

This compound has demonstrated robust efficacy in lowering serum uric acid levels in human clinical trials, positioning it as a promising new treatment for gout and hyperuricemia. Its high potency at low doses and favorable safety profile, particularly the lack of observed cardiovascular and liver toxicity, suggest it may offer significant advantages over some existing therapies. While direct cross-species efficacy data for this compound is not yet widely available, the use of humanized animal models will be crucial for its continued preclinical evaluation and for the development of future URAT1 inhibitors. The ongoing and completed clinical trials will provide a more definitive picture of its long-term safety and efficacy in a broad patient population.

References

Lingdolinurad for Chronic Gout: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available clinical trial data for Lingdolinurad (ABP-671), a novel URAT1 inhibitor, with established treatments for chronic gout: allopurinol, febuxostat, and benzbromarone. The information is intended to support independent validation and research initiatives.

Disclaimer: The clinical trial data for this compound is primarily sourced from press releases and conference abstracts. As of the date of this publication, full peer-reviewed articles with detailed methodologies and complete datasets were not available. The information for allopurinol, febuxostat, and benzbromarone is derived from published clinical trials and systematic reviews.

Executive Summary

This compound, an investigational oral URAT1 inhibitor, has shown promising topline results in Phase II and Phase IIb/III clinical trials for the treatment of chronic gout. Data released by Atom Therapeutics indicates significant efficacy in lowering serum uric acid (sUA) levels, reducing the risk of gout flares, and resolving tophi. The safety profile of this compound appears favorable, with no reported cardiovascular or liver toxicity signals in the preliminary data. This guide presents a comparative summary of these findings against established therapies.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the key efficacy endpoints from clinical trials of this compound and its comparators.

Table 1: Reduction in Serum Uric Acid (sUA) Levels

DrugTrial PhaseDosage% of Patients Reaching sUA <6 mg/dL% of Patients Reaching sUA <5 mg/dL% of Patients Reaching sUA <4 mg/dLCitation(s)
This compound (ABP-671) Phase IIa1 mg86%85.7%-[1][2]
2-12 mg100%-Higher doses reduced sUA below 4mg/dL in many patients[1]
Phase IIb/IIINot SpecifiedHigher proportion than allopurinolHigher proportion than allopurinolHigher proportion than allopurinol[3][4]
Allopurinol Phase III (LASSO Study)>300 mg48.3%--[5]
RCTDose Escalation69% (at 12 months)--[6]
Febuxostat Phase III (CONFIRMS Trial)80 mg67%--
Phase III (APEX Study)80 mg82%--
Benzbromarone Retrospective Study100 mg (median)Satisfactorily lowered--[7]

Table 2: Reduction in Gout Flares and Tophus Resolution

DrugTrial PhaseKey Finding on Gout FlaresTophus ResolutionCitation(s)
This compound (ABP-671) Phase IIb/IIIMaximum risk reduction of 42% (weeks 15-28) vs. placebo/allopurinol91% response rate in tophus diameter reduction by week 28[3][4][8]
Allopurinol N/AStandard of care for flare preventionSlower tophus resolution compared to febuxostat in some studies[9]
Febuxostat Phase IIISignificant reduction in flare incidence over time with sustained sUA reductionMedian reduction in tophus area of 83% with 80 mg dose after 12 months[9][10]
Benzbromarone N/AEffective in preventing gout flaresEffective in reducing tophi[11][12]

Safety and Tolerability Profile

A summary of the safety findings is presented below. Direct comparison is challenging due to variations in reporting across different sources.

Table 3: Overview of Safety Profile

DrugKey Safety and Tolerability FindingsCitation(s)
This compound (ABP-671) Good safety and tolerability reported in Phase II and IIb/III trials. No cardiovascular or liver toxicity signals mentioned in press releases.[1][3][4]
Allopurinol Generally well-tolerated. Known risks include skin rash and rare but severe hypersensitivity syndrome.[5]
Febuxostat Generally well-tolerated. Some studies have raised concerns about a potential increased risk of cardiovascular events compared to allopurinol.[10][13]
Benzbromarone Potent uricosuric agent. Withdrawn from some markets due to reports of hepatotoxicity, though the risk-benefit profile is still debated.[7][11][12]

Experimental Protocols

Detailed experimental protocols for the this compound trials are not yet publicly available in peer-reviewed format. The following provides a general overview based on available information and standard methodologies for gout clinical trials.

This compound Phase IIb/III Trial (General Overview)

  • Study Design: Multicenter, randomized, double-blind, placebo- and active-controlled (allopurinol) study.[3]

  • Participants: Patients with chronic gout.[3]

  • Intervention: Various doses of this compound, allopurinol (treat-to-target), or placebo for six months.[3]

  • Primary Efficacy Endpoint: Proportion of patients achieving a target serum uric acid (sUA) level.[3]

  • Secondary Efficacy Endpoints: Reduction in the frequency of gout flares and change in tophus size.[3][4]

  • Safety Assessments: Monitoring of adverse events, including cardiovascular and liver function tests.[4]

Methodology for Key Efficacy Endpoints in Gout Trials:

  • Serum Uric Acid (sUA) Measurement: sUA levels are typically measured at baseline and at specified intervals throughout the trial using standard laboratory enzymatic methods.

  • Gout Flare Assessment: Gout flares are often defined by the presence of at least four of the following criteria: patient-reported pain, patient-reported swelling, patient-reported tenderness, and investigator assessment of warmth, swelling, tenderness, and erythema. The frequency and duration of flares are recorded.

  • Tophus Measurement: Tophi are measured at baseline and subsequent visits. Common methods include physical measurement with calipers to determine the longest diameter or calculating the area (length x width).[14][15] Advanced imaging techniques like ultrasound or dual-energy computed tomography (DECT) can also be used to assess tophus volume.[14]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Gout_Pathophysiology_and_URAT1_Inhibition

Caption: Gout pathophysiology and the mechanism of URAT1 inhibition.

Gout_Clinical_Trial_Workflow Patient_Screening Patient Screening (Chronic Gout Diagnosis, sUA levels) Randomization Randomization Patient_Screening->Randomization Lingdolinurad_Arm This compound Randomization->Lingdolinurad_Arm Allopurinol_Arm Allopurinol (Active Comparator) Randomization->Allopurinol_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Arms Treatment Arms Treatment_Period Treatment Period (e.g., 6 Months) Lingdolinurad_Arm->Treatment_Period Allopurinol_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Assessment Endpoint Assessment Treatment_Period->Endpoint_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Treatment_Period->Safety_Monitoring sUA_Measurement sUA Measurement Endpoint_Assessment->sUA_Measurement Flare_Monitoring Gout Flare Monitoring Endpoint_Assessment->Flare_Monitoring Tophus_Assessment Tophus Assessment Endpoint_Assessment->Tophus_Assessment Data_Analysis Data Analysis sUA_Measurement->Data_Analysis Flare_Monitoring->Data_Analysis Tophus_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: General workflow of a clinical trial for a chronic gout therapy.

References

Safety Operating Guide

Proper Disposal of Lingdolinurad: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Lingdolinurad, a non-hazardous substance, within a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Core Safety & Handling Summary

According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be observed during handling and disposal. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In the event of a spill, the area should be contained, and the material absorbed with an inert, liquid-binding material like diatomite.[1] Following absorption, surfaces and equipment should be decontaminated by scrubbing with alcohol.[1]

Quantitative Data on Disposal Options

The following table summarizes the primary disposal routes for this compound waste, categorized by waste type. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and federal regulations, as disposal policies can vary.

Waste TypeRecommended Disposal MethodKey Considerations
Unused or Expired Solid this compound Dispose of as non-hazardous solid waste in regular laboratory trash.- The material should be in a securely sealed container. - The container must be clearly labeled as "Non-Hazardous Waste" and include the chemical name.
Solutions of this compound Absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of the solid as non-hazardous waste.- Avoid drain disposal to prevent potential environmental contamination. - Ensure the absorbent material is fully saturated before sealing for disposal.
Contaminated Labware (e.g., vials, pipette tips) Dispose of in the appropriate laboratory waste stream for non-hazardous materials.- Glassware should be triple-rinsed with a suitable solvent before disposal. - Plasticware should be placed in a designated non-hazardous solid waste container.
Empty this compound Containers Triple-rinse with a suitable solvent, deface the label, and dispose of in the regular trash or recycling if applicable.- The rinsate should be collected and disposed of as non-hazardous liquid waste (see above). - Defacing the label prevents misidentification of the empty container.

Experimental Protocols: Step-by-Step Disposal Procedures

Disposal of Solid this compound Waste
  • Package the Waste: Place the solid this compound waste into a durable, sealable container.

  • Label the Container: Clearly label the container with "Non-Hazardous Waste: this compound".

  • Dispose: Place the sealed and labeled container into the designated non-hazardous solid laboratory waste stream.

Disposal of Liquid this compound Waste
  • Prepare for Absorption: In a fume hood, pour an inert absorbent material into a suitable waste container.

  • Absorb the Liquid: Slowly pour the this compound solution onto the absorbent material.

  • Seal and Label: Once the liquid is fully absorbed, securely seal the container and label it as "Non-Hazardous Waste: this compound absorbed on [Name of Absorbent]".

  • Dispose: Dispose of the container in the designated non-hazardous solid laboratory waste stream.

Mandatory Visualizations: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Lingdolinurad_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste Liquid this compound waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware empty_container Empty Container waste_type->empty_container Container package_solid Package in a sealed container solid_waste->package_solid absorb_liquid Absorb with inert material liquid_waste->absorb_liquid rinse_labware Triple-rinse labware contaminated_labware->rinse_labware rinse_container Triple-rinse container empty_container->rinse_container label_solid Label as 'Non-Hazardous Waste: this compound' package_solid->label_solid dispose_solid Dispose in non-hazardous solid waste stream label_solid->dispose_solid end_process End of Disposal Process dispose_solid->end_process package_liquid Package absorbed material in a sealed container absorb_liquid->package_liquid label_liquid Label with contents package_liquid->label_liquid dispose_liquid Dispose in non-hazardous solid waste stream label_liquid->dispose_liquid dispose_liquid->end_process dispose_labware Dispose in appropriate lab waste stream rinse_labware->dispose_labware dispose_labware->end_process deface_label Deface original label rinse_container->deface_label dispose_container Dispose in regular trash/recycling deface_label->dispose_container dispose_container->end_process

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: Essential Protocols for Handling Lingdolinurad

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Lingdolinurad. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

While a supplier's Material Safety Data Sheet (MSDS) has classified this compound as not a hazardous substance or mixture, it also advises precautionary measures to avoid inhalation and contact with skin and eyes.[1] Given this, a conservative approach to handling is recommended. The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, treating this compound with the care afforded to all novel chemical entities is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the minimum required PPE for handling this compound in a laboratory setting. A risk assessment should be conducted for any specialized procedures that may require additional protective measures.[2]

PPE Category Equipment Specifications & Rationale
Eye & Face Protection Safety Glasses with Side Shields or GogglesTo protect against accidental splashes. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[3]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.[2][4]
Hand Protection Disposable Nitrile GlovesProvides a barrier against incidental skin contact.[3] Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after removal.[3] For prolonged handling, consider double-gloving.
Respiratory Protection Not generally required for small quantitiesWork should be conducted in a well-ventilated area.[1] If there is a risk of generating dust or aerosols, a respirator may be necessary based on a formal risk assessment.
Foot Protection Closed-toe ShoesTo protect feet from spills and falling objects.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.

Preparation and Handling Workflow

A 1. Assemble PPE B 2. Prepare Well-Ventilated Workspace A->B C 3. Weigh/Handle this compound B->C D 4. Clean and Decontaminate Workspace C->D E 5. Doff PPE D->E F 6. Wash Hands Thoroughly E->F

Caption: Workflow for the safe handling of this compound.

  • Assemble PPE: Before handling this compound, ensure all required personal protective equipment is readily available and in good condition.

  • Prepare Workspace: All handling of this compound powder should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Weighing and Handling:

    • Handle this compound with care to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transfers.

    • Keep containers of this compound closed when not in use.

  • Cleaning and Decontamination:

    • After handling, decontaminate the work surface with an appropriate cleaning agent.

    • Wipe down any equipment used with a damp cloth to remove residual powder.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Be Prepared

Spill Response Plan

Spill Chemical Spill Occurs Alert Alert Personnel in the Area Spill->Alert Assess Assess Spill Size and Hazard Alert->Assess Minor Minor Spill Assess->Minor Major Major Spill Assess->Major Cleanup Contain and Clean Up Spill (with appropriate PPE) Minor->Cleanup Evacuate Evacuate the Area Major->Evacuate ContactEHS Contact Emergency Services / EHS Evacuate->ContactEHS Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Caption: Decision-making workflow for a this compound spill.

  • Minor Spill: For a small spill, trained laboratory personnel wearing appropriate PPE can manage the cleanup.[6][7]

    • Alert others in the immediate area.[7]

    • Wearing your PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a sealable container.

    • Clean the spill area with a suitable solvent or detergent and water.

    • Label the container with its contents and dispose of it as chemical waste.[8]

  • Major Spill: In the event of a large spill, or if you are unsure how to proceed:[9]

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[7]

    • Prevent others from entering the area.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[10][11]

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Place all solid waste in a clearly labeled, sealable hazardous waste container.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[10]

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal, which is typically incineration.[10][11][12]

By implementing these safety and logistical protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring that the critical work of drug development can proceed with confidence and care.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.